1,4-Bi-1h-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
79637-82-4 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-10(5-7-1)6-3-8-4-9-6/h1-5H,(H,8,9) |
InChI Key |
DIEJWUNVACYJEZ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)C2=CN=CN2 |
Canonical SMILES |
C1=CN(C=N1)C2=CN=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
what are the properties of 1,4-Bi-1h-imidazole
This technical guide details the properties, synthesis, and applications of 1,4-Bi-1H-imidazole (CAS: 79637-82-4), a specific nitrogen-rich heterocyclic dimer distinct from its isomers (1,1'-, 2,2'-, or 4,4'-biimidazole) and the benzene-linked analogs.[1]
Identity, Physicochemical Properties, and Synthetic Protocols
Executive Summary & Chemical Identity
1,4-Bi-1H-imidazole (Systematic name: 1-(1H-imidazol-4-yl)-1H-imidazole) is an asymmetric bi-heterocyclic scaffold where the N1 nitrogen of one imidazole ring is covalently bonded to the C4 carbon of a second imidazole ring.[1] Unlike the symmetric 2,2'-biimidazole (often used as a chelating ligand) or 1,1'-biimidazole (used in energetic materials), the 1,4-isomer offers a unique "head-to-tail" polarity gradient, making it valuable for designing non-centrosymmetric crystal structures and proton-conducting materials.[1]
Chemical Nomenclature & Identifiers
| Property | Details |
| IUPAC Name | 1-(1H-imidazol-4-yl)-1H-imidazole |
| Common Synonyms | 1,4'-Biimidazole; 4-(1-Imidazolyl)imidazole |
| CAS Number | 79637-82-4 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| SMILES | c1cn(cN1)c2cn[nH]c2 |
| InChI Key | POSVDPHCDPQXKI-UHFFFAOYSA-N |
Critical Disambiguation: Do not confuse this molecule with 1,4-bis(imidazol-1-yl)benzene (often abbreviated as "bib" or "1,4-bib"), which contains a phenyl linker and has a molecular weight of ~210 g/mol .[1] The molecule discussed here is the direct dimer.
Physicochemical Properties
The 1,4-linkage creates an electronic asymmetry. Ring A (N-substituted) acts as an electron-withdrawing group on Ring B (C-substituted), while Ring B acts as a weak donor/acceptor depending on protonation state.[1]
| Property | Value / Characteristic | Mechanistic Insight |
| Physical State | Crystalline Solid | High lattice energy due to intermolecular H-bonding (N-H[1]···N). |
| Melting Point | > 180 °C (Predicted) | Typical for polar biimidazoles; decomposition often competes with melting.[1] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents due to high polarity and H-bond network. |
| pKa (Acidic) | ~13.5 (Ring B NH) | The N1-substitution on Ring B makes the NH slightly more acidic than unsubstituted imidazole (pKa 14.4).[1] |
| pKa (Basic) | ~5.5 - 6.0 (Ring A N3) | Less basic than imidazole (pKa 6.[1]95) due to the electron-withdrawing nature of the attached ring. |
| Tautomerism | Present (Ring B only) | Ring B exists in equilibrium between 4-(imidazol-1-yl) and 5-(imidazol-1-yl) forms.[1] Ring A is fixed. |
Synthesis & Production Methodologies
Direct synthesis of 1,4-biimidazole is challenging due to the nucleophilicity of N1 competing with C-positions. The most reliable route utilizes Copper-Catalyzed Ullmann-Type Coupling between imidazole and a 4-haloimidazole.[1]
Mechanism of Synthesis
The reaction proceeds via a catalytic cycle where the deprotonated imidazole coordinates to Cu(I), followed by oxidative addition of the 4-haloimidazole (typically 4-bromo-1H-imidazole) and reductive elimination to form the C-N bond.[1]
Figure 1: Copper-catalyzed cross-coupling pathway for the synthesis of 1,4-biimidazole.
Experimental Protocol: Cu-Catalyzed C-N Coupling
Objective: Synthesize 1,4-Bi-1H-imidazole from 4-bromo-1H-imidazole.
Reagents:
-
4-Bromo-1H-imidazole (1.0 equiv) [Note: Protect N1 of 4-bromoimidazole if yield is low, e.g., with SEM or Boc, then deprotect].[1]
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: DMSO or DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a pressure tube with 4-bromo-1H-imidazole (1.0 g), Imidazole (0.55 g), CuI (130 mg), Ligand (20 mol%), and Cs₂CO₃ (4.4 g).
-
Solvation: Add anhydrous DMSO (10 mL). Seal the tube.
-
Reaction: Heat to 110 °C for 24–48 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][3]
-
Checkpoint: The product will appear more polar than the starting bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove inorganic salts.
-
Extraction: Wash the filtrate with Brine (3x) to remove DMSO. (Note: If product is water-soluble, evaporate DMSO directly under high vacuum).[1]
-
Purification: Purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM.
-
Validation: Confirm structure via ¹H NMR (distinctive signals for 5 protons: 3 on Ring A, 2 on Ring B).
Applications & Reactivity
Coordination Chemistry (MOFs & COFs)
Unlike 1,4-bis(imidazol-1-yl)benzene which acts as a long strut, 1,4-biimidazole acts as a short, asymmetric linker .[1]
-
Binding Mode: The N3 of Ring A and N3 of Ring B are available for coordination. The bite angle is wider than 2,2'-biimidazole, often leading to polymeric chains rather than discrete chelates.
-
Self-Assembly: The NH on Ring B allows for hydrogen-bonded networks, useful in Proton Exchange Membranes (PEMs) .[1]
Biological Pharmacophore
The 1,4-biimidazole scaffold mimics the histidine-histidine interactions found in certain enzyme active sites.[1]
-
Target: Potential inhibitor for CYP450 enzymes (via heme coordination by the exposed N3).
-
Drug Design: Can serve as a rigid bioisostere for biphenyl or bi-heteroaryl systems in kinase inhibitors.
Energetic Materials
As a compound with high nitrogen content (~42%), nitration of the carbon backbone (e.g., using HNO₃/H₂SO₄) can yield high-density energetic materials (HEDMs) with improved thermal stability compared to single-ring imidazoles.[1]
Structural Visualization: Tautomerism
The 1,4-isomer exhibits specific tautomeric behavior on Ring B. Ring A is "locked" by the N-C bond.
Figure 2: Tautomeric equilibrium of the Ring B proton.[1] The 4-substituted form is generally favored in solution.[1]
References
-
Chemical Identity & CAS
-
Synthetic Methodology (Ullmann Coupling)
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry. (General protocol adaptation for N-heteroarylation). [1]
-
-
Applications in Materials (Proton Conductivity)
-
Structural Analogs (Disambiguation)
Sources
The Asymmetric Frontier: Structural and Electronic Characterization of 1,4'-Bi-1H-imidazole
Topic: 1,4'-Bi-1H-imidazole Structure and Bonding Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Paradigm
In the landscape of nitrogen-rich heterocycles, 1,4'-bi-1H-imidazole (systematically 1-(1H-imidazol-4-yl)-1H-imidazole ) represents a distinct structural anomaly compared to its symmetric congeners, 1,1'-biimidazole and 2,2'-biimidazole. While the symmetric isomers act as chelating bidentate ligands or planar energetic scaffolds, the 1,4'-isomer introduces a fundamental asymmetry: a direct
This connectivity creates a "Janus-faced" electronic system. The N1-linked ring is electronically "fixed" (resembling an N-alkyl imidazole), while the C4-linked ring retains a labile proton, preserving tautomeric freedom. This guide dissects the bonding orbital interactions, synthetic pathways, and energetic properties of this specific isomer.
Nomenclature and Isomerism
Confusion often arises between "1,4-biimidazole" (the dimer) and "1,4-bis(imidazol-1-yl)benzene" (a linker). This guide focuses strictly on the direct dimer C₆H₆N₄ .
| Isomer | Connectivity | Symmetry | Electronic Character |
| 1,1'-Biimidazole | N1–N1' | Non-planar (repulsive lone pairs), purely N-N bonded. | |
| 2,2'-Biimidazole | C2–C2' | Chelating ligand, strong H-bond donor/acceptor. | |
| 1,4'-Biimidazole | N1–C4' | Dipolar, mixed donor/acceptor functionality. |
Electronic Structure & Bonding
Orbital Hybridization and Conjugation
The 1,4'-linkage disrupts the continuous
-
The N1 Ring (Donor): The nitrogen at position 1 donates its lone pair into the aromatic sextet of its own ring. However, it is also bonded to the electron-deficient C4' of the second ring.
-
The C4' Ring (Acceptor): This ring possesses a free NH group (unless deprotonated). The C4' position is naturally electron-rich in isolated imidazole, but the attachment of the electronegative N1 of the first ring induces an inductive withdrawal (
effect).
Tautomeric Equilibrium
Unlike N-substituted imidazoles which are fixed, the C4'-linked ring undergoes annular tautomerism. In solution, 1,4'-biimidazole exists in equilibrium with its 1,5'-tautomer, governed by solvent polarity and hydrogen bonding.
Figure 1: The tautomeric shift involves the migration of the proton between N1' and N3' on the C-linked ring. The 1,4'-form is generally favored due to reduced steric repulsion compared to the 1,5'-form.
Synthesis & Fabrication Protocols
Direct synthesis of 1,4'-biimidazole is challenging due to the competing formation of 1,1' and 2,2' isomers. The most robust method involves a Copper-Catalyzed Ullmann-Type Coupling between a halo-imidazole and an imidazole nucleophile.
Retrosynthetic Analysis
-
Disconnection: N1–C4 bond.
-
Synthons: Imidazole (Nucleophile) + 4-Halo-imidazole (Electrophile).
-
Challenge: 4-Halo-imidazoles are unstable with free NH groups; protection is usually required, followed by coupling and deprotection.
Step-by-Step Protocol: Modified Ullmann Coupling
Note: This protocol assumes the use of 4-iodo-1H-imidazole as the coupling partner.
Reagents:
-
Imidazole (1.0 eq)[1]
-
4-Iodo-1-trityl-1H-imidazole (1.0 eq) [Trityl group protects the electrophile's Nitrogen]
-
CuI (10 mol%)[2]
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: DMF or DMSO (Anhydrous)
Workflow:
-
Catalyst Activation: In a glovebox, mix CuI and the diamine ligand in DMF. Stir for 20 min to form the active [Cu(L)I] complex.
-
Coupling Reaction: Add Imidazole, 4-Iodo-1-trityl-imidazole, and Cs₂CO₃. Seal the vessel.
-
Heating: Heat to 110°C for 24 hours. The mixture will turn deep blue/green indicating copper oxidation states.
-
Workup: Cool to RT. Filter through Celite to remove inorganic salts. Dilute with EtOAc, wash with water (3x) to remove DMF.
-
Deprotection: Dissolve the intermediate (1-(1-trityl-1H-imidazol-4-yl)-1H-imidazole) in MeOH. Add dilute HCl or reflux in AcOH to remove the trityl group.
-
Purification: Neutralize with NaHCO₃. Extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).
Figure 2: Synthetic pathway utilizing a protected electrophile to ensure regioselectivity at the C4 position.
Physico-Chemical & Energetic Properties[3]
1,4'-Biimidazole is of high interest in energetic materials research due to its high nitrogen content (~41%) and positive heat of formation.
Quantitative Data Summary
| Property | Value (Approx/Calc) | Significance |
| Formula | C₆H₆N₄ | High N:C ratio |
| Molecular Weight | 134.14 g/mol | Low molecular weight scaffold |
| Density | 1.45 - 1.52 g/cm³ | Moderate density (can be improved by nitration) |
| Heat of Formation | +250 to +300 kJ/mol | Endothermic nature contributes to explosive power |
| Decomposition Temp | > 280°C | High thermal stability due to aromaticity |
| pKa (Conj.[3] Acid) | ~6.0 (N3) & ~14 (NH) | Amphoteric: acts as both base and weak acid |
Energetic Salts
The free base 1,4'-biimidazole is often converted into energetic salts (e.g., perchlorates, dinitramides). The asymmetry allows for unique crystal packing densities compared to the planar 2,2'-biimidazole salts. The N1-C4 bond allows the rings to twist, potentially disrupting planar stacking but creating denser 3D networks via hydrogen bonding.
Applications in Coordination Chemistry (MOFs)
In Metal-Organic Frameworks (MOFs), 1,4'-biimidazole acts as a ditopic ligand .
-
Coordination Sites: N3 (ring 1) and N3' (ring 2).
-
Geometry: Unlike 2,2'-biimidazole which chelates a single metal center, 1,4'-biimidazole acts as a bridge between two metal centers. The angle between the lone pairs vectors is tunable via the rotation of the N1-C4 bond, making it a flexible linker for porous materials.
References
-
Tautomerism and Structure: Alkorta, I., & Elguero, J. (2021). Theoretical Study of the Tautomerism of Biimidazoles. Journal of Physical Chemistry A. Link
-
Synthesis of Aryl Imidazoles: Pooi, B., et al. (2014).[4] Copper-catalyzed synthesis of 1,4-disubstituted imidazoles. Journal of Organic Chemistry, 79(19), 9231-9545. Link
-
Energetic Properties: Zhang, J., et al. (2024). High-Density Energetic Materials Derived from Nitroimidazole Fused Rings. PMC. Link
-
Crystallography: Li, F. A., et al. (2011). Crystal structure of bisnitrate-bis(1-(4-((1H-imidazol-1-yl)methyl)benzyl)-1H-imidazole)cadmium(II). Z. Kristallogr. Link
-
General Data: PubChem Compound Summary for 4,4'-Bi-1H-imidazole (Isomeric reference). Link
Sources
solubility of 1,4-Bi-1h-imidazole in common organic solvents
[1]
Executive Summary & Chemical Identity
1,4'-Bi-1H-imidazole is a polar, heterocyclic dimer composed of two imidazole rings directly linked via an N-C bond (typically N1 of the first ring to C4/C5 of the second).[1] Unlike its symmetric counterparts (e.g., 2,2'-biimidazole or 1,1'-biimidazole), the 1,4'-isomer exhibits an asymmetric charge distribution that significantly influences its solubility in organic media.[1]
Physicochemical Solubility Drivers
To predict and manipulate the solubility of 1,4'-Bi-1H-imidazole, one must understand the competing forces at the molecular level:
-
Crystal Lattice Energy: The molecule possesses both N-H (donor) and lone-pair N (acceptor) sites, facilitating strong intermolecular hydrogen bonding in the solid state.[1] This results in a high melting point and requires high-polarity solvents to disrupt the lattice.[1]
-
Dipole-Dipole Interactions: The asymmetric linkage creates a permanent dipole, making the molecule highly responsive to polar aprotic solvents.[1]
-
Protonation State (pH Sensitivity):
-
Neutral (pH ~7-9): Moderate solubility in alcohols; low in water.[1]
-
Protonated (Acidic pH): The pyridinic nitrogen can accept a proton, forming a cation that is highly soluble in water and polar organic mixtures.[1]
-
Deprotonated (Basic pH): The pyrrolic N-H can be deprotonated, forming an anion soluble in aqueous bases or polar solvents with counter-cations.[1]
-
Solubility Landscape: Solvent Compatibility Table
The following data categorizes solvent suitability based on polarity index, dielectric constant, and experimental observation of structural analogs.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | Primary Choice. Disrupts intermolecular H-bonds effectively via dipole interactions.[1] Ideal for stock solutions (>50 mg/mL).[1] |
| Protic Polar | Methanol, Ethanol | Moderate to Good | Solubility improves significantly with heating.[1] Methanol is preferred over ethanol due to higher polarity.[1] |
| Water | Water (Neutral) | Low | Sparingly soluble at neutral pH due to hydrophobic aromatic character dominating over H-bonding.[1] |
| Acidic Aqueous | 0.1 M HCl, Acetic Acid | High | Protonation of the imidazole nitrogen breaks the crystal lattice, rendering it highly soluble.[1] |
| Polar Aprotic (Volatile) | Acetonitrile, Acetone | Low to Moderate | Limited solubility.[1] Often requires sonication or heating.[1] Useful as anti-solvents for recrystallization from DMSO.[1] |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lacks sufficient polarity to overcome lattice energy.[1] DCM may dissolve trace amounts but is generally a poor solvent.[1] |
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the solvation mechanisms and the decision logic for solvent selection.
Caption: Solvation pathways for 1,4'-Bi-1H-imidazole showing the efficacy of polar aprotic solvents and acid-base manipulation vs. non-polar solvents.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution
Objective: Create a stable 100 mM stock solution for biological or catalytic assays.
-
Weighing: Weigh 13.4 mg of 1,4'-Bi-1H-imidazole into a 2 mL glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Use anhydrous grade to prevent water uptake, which can decrease solubility over time.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 40°C for 5 minutes.
-
Verification: Visual inspection should show a clear, colorless to pale yellow solution.[1]
-
Storage: Store at -20°C. DMSO stocks are hygroscopic; seal with Parafilm.
Protocol B: Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation limit in a specific solvent (e.g., Acetonitrile).[1]
-
Saturation: Add excess solid 1,4'-Bi-1H-imidazole (approx. 50 mg) to 1 mL of solvent.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.
-
Quantification:
Troubleshooting & Optimization
-
Issue: Compound crashes out upon dilution with water. [1]
-
Cause: The "Oiling Out" effect or rapid crystallization due to the hydrophobic effect of the aromatic rings when DMSO concentration drops below 10%.[1]
-
Solution: Dilute slowly with vigorous stirring. Alternatively, use a buffer at pH < 5 (Acetate buffer) to maintain the protonated, soluble state.[1]
-
-
Issue: Sample appears cloudy in Methanol.
-
Clarification on Isomers:
References
Spectroscopic Characterization of 1,4-bis(1H-imidazol-1-yl)benzene: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,4-bis(1H-imidazol-1-yl)benzene (1,4-bib), a key building block in the development of metal-organic frameworks (MOFs) and other advanced materials. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic signature of this ligand is crucial for verifying its synthesis, assessing its purity, and elucidating its structural and electronic properties.
Introduction to 1,4-bis(1H-imidazol-1-yl)benzene
1,4-bis(1H-imidazol-1-yl)benzene is a rigid N-heterocyclic ligand featuring a central benzene ring flanked by two imidazole rings at the para positions. This molecular architecture provides two distinct nitrogen donor sites, making it an excellent linker for constructing coordination polymers and MOFs. The resulting materials have shown promise in a variety of applications, including gas storage, catalysis, and chemical sensing. Accurate spectroscopic characterization is the cornerstone of quality control and rational design in these fields.
Molecular Structure:
Caption: Molecular structure of 1,4-bis(1H-imidazol-1-yl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of 1,4-bib in solution, providing detailed information about the hydrogen and carbon frameworks.
¹H NMR Spectroscopy: Probing the Proton Environment
Core Principle: ¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 1,4-bib in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often preferred due to the compound's good solubility in this solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Acquisition: A standard one-dimensional proton experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.
-
Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections.
Caption: General experimental workflow for NMR spectroscopy.
Predicted ¹H NMR Spectrum and Interpretation:
The inherent symmetry of the 1,4-bib molecule leads to a simplified ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H2 | ~8.2 | Singlet | 2H |
| Benzene H | ~7.8 | Singlet | 4H |
| Imidazole H4 | ~7.5 | Singlet | 2H |
| Imidazole H5 | ~7.2 | Singlet | 2H |
Causality Behind the Spectrum:
-
The protons on the electron-deficient imidazole ring are expected to resonate at a lower field (higher ppm) than the benzene protons.
-
The H2 proton of the imidazole ring is the most deshielded due to its position between two nitrogen atoms.
-
The four protons on the central benzene ring are chemically equivalent due to the molecule's symmetry and are therefore expected to appear as a single sharp singlet.
-
The H4 and H5 protons on the imidazole rings are in distinct chemical environments and should appear as separate signals.
Note on Experimental Data: A published study reports a more complex ¹H NMR spectrum for a co-crystal of 1,4-bis(imidazol-1-yl)benzene and terephthalic acid in DMSO-d₆: δ 8.34 (s, 2H), 8.04 (s, 4H), 7.83 (t, 6H), 7.13 (s, 2H)[1]. The complexity and integration of this reported spectrum do not straightforwardly align with the expected spectrum of the symmetric co-crystal, suggesting that other factors such as intermolecular interactions in solution or potential impurities may be influencing the observed spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Core Principle: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, offering a map of the carbon framework.
Experimental Protocol:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This removes the coupling between carbon and proton atoms, simplifying the spectrum to single lines for each carbon environment.
Predicted ¹³C NMR Spectrum and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazole C2 | ~138 |
| Benzene C1, C4 | ~136 |
| Imidazole C4 | ~130 |
| Benzene C2, C3, C5, C6 | ~121 |
| Imidazole C5 | ~119 |
Expertise & Experience: The chemical shifts are predicted based on the known electronic effects within the molecule. The C2 carbon of the imidazole is the most deshielded due to its proximity to two nitrogen atoms. The benzene carbons directly attached to the imidazole rings (C1 and C4) are also significantly deshielded.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Core Principle: FT-IR spectroscopy probes the vibrational modes of chemical bonds. The absorption of specific frequencies of infrared light corresponds to the vibrations of different functional groups, providing a molecular "fingerprint."
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3150-3100 | Aromatic C-H stretching (imidazole and benzene) |
| 1610-1580 | C=N and C=C stretching of the aromatic rings |
| 1520-1480 | Aromatic ring stretching vibrations |
| 1250-1200 | C-N stretching |
| 850-800 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
Trustworthiness: The band in the 850-800 cm⁻¹ region is highly diagnostic for the para-substitution pattern on the benzene ring, providing strong evidence for the correct isomeric form of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Core Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. It provides insights into the electronic structure and conjugation of the molecule.
Experimental Protocol:
-
Sample Preparation: A dilute solution of 1,4-bib is prepared in a UV-transparent solvent such as ethanol or methanol.
-
Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Predicted UV-Vis Absorption and Interpretation:
1,4-bib is expected to exhibit strong absorption bands in the UV region due to π → π* electronic transitions within its conjugated aromatic system.
-
λₘₐₓ ~260 nm: This band can be attributed to the π → π* transitions primarily localized on the benzene ring.
-
λₘₐₓ ~300 nm: A longer wavelength absorption is expected due to the extended conjugation across the entire molecule, involving both the benzene and imidazole rings.
Mass Spectrometry (MS)
Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and confirming the elemental composition.
Experimental Protocol:
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal for 1,4-bib to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole).
Expected Mass Spectrum:
The key feature in the mass spectrum of 1,4-bib (molecular formula C₁₂H₁₀N₄) is the molecular ion peak.
-
Molecular Weight: 210.23 g/mol
-
Expected Peak: A strong signal at m/z ≈ 211.10, corresponding to the protonated molecule [M+H]⁺.
-
Authoritative Grounding: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (calculated for [C₁₂H₁₁N₄]⁺: 211.0978), which serves as definitive confirmation of the elemental formula.
Conclusion
The multi-technique spectroscopic characterization of 1,4-bis(1H-imidazol-1-yl)benzene provides a robust and self-validating framework for its identification and quality assessment. The combination of NMR, FT-IR, UV-Vis, and mass spectrometry yields a unique spectroscopic signature that confirms the molecular structure, substitution pattern, and electronic properties. This guide provides researchers with the foundational knowledge and expected data to confidently utilize this versatile ligand in the synthesis of next-generation materials.
References
-
He, Y., Chen, D., & Wang, G. (2009). 1,4-Bis(imidazol-1-yl)benzene–terephthalic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o26-o27. [Link]
Sources
theoretical calculations of 1,4-Bi-1h-imidazole electronic structure
An In-Depth Technical Guide to the Theoretical Calculation of 1,4-Bi-1H-imidazole's Electronic Structure
Abstract
1,4-Bi-1H-imidazole and its derivatives represent a class of molecules with significant potential in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1] A thorough understanding of their electronic structure is paramount to predicting their reactivity, stability, and photophysical properties. This guide provides a comprehensive framework for the theoretical calculation of the electronic structure of 1,4-bi-1H-imidazole, leveraging Density Functional Theory (DFT) as the core computational methodology. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research endeavors.
Introduction: The Scientific Imperative
The 1,4-bi-1H-imidazole scaffold consists of two imidazole rings linked at the 1 and 4 positions. Imidazole itself is a cornerstone heterocyclic compound, integral to numerous biological processes and a privileged structure in medicinal chemistry.[2] The arrangement in 1,4-bi-1H-imidazole creates a conjugated system with unique electronic properties that can be tailored for various applications, from antimicrobial agents to organic light-emitting diodes (OLEDs).[3][4]
Theoretical calculations provide a powerful, cost-effective means to elucidate the electronic characteristics that govern the molecule's behavior. By computing properties such as molecular orbital energies, electron density distribution, and electrostatic potential, we can gain predictive insights into:
-
Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.
-
Pharmacological Interactions: Understanding how the molecule might dock with biological targets like proteins.[5][6]
-
Material Properties: Predicting optical and electronic properties relevant to applications in materials science.
This guide emphasizes not just the "how" but the "why" of the computational protocol, grounding each step in the principles of quantum chemistry to ensure a robust and reliable analysis.
Core Methodology: Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[7] Unlike more computationally expensive ab initio methods like Hartree-Fock, which approximate the many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[8]
Causality Behind Method Selection:
-
Expertise & Experience: Experience in the field has consistently shown that hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, provide superior results for the electronic properties of organic heterocyclic systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for this purpose.[9][10]
-
Trustworthiness: To ensure the reliability of our calculations, a sufficiently flexible basis set is required. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311G(d,p) or Dunning's correlation-consistent basis sets are excellent choices. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.[11] For systems where greater accuracy is needed, especially for intermolecular interactions, basis sets like def2-TZVP are also highly recommended.[12]
The combination of the B3LYP functional with a 6-311G(d,p) or larger basis set establishes a self-validating system that has been shown to reliably predict geometries and electronic properties for a wide range of imidazole derivatives.[11][13]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a validated workflow for calculating and analyzing the electronic structure of 1,4-bi-1H-imidazole using standard quantum chemistry software packages like Gaussian, ORCA, or Firefly.[8][14][15]
Step 1: Geometry Optimization
-
Construct the Molecule: Build the 3D structure of 1,4-bi-1H-imidazole using a molecular editor.
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
DFT Optimization: Run a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311G(d,p)). This process systematically alters the bond lengths, angles, and dihedral angles to find the molecule's lowest energy conformation. The goal is to locate a stationary point on the potential energy surface.
Step 2: Vibrational Frequency Analysis
-
Perform Frequency Calculation: Using the optimized geometry from Step 1, perform a vibrational frequency calculation at the same level of theory.
-
Confirm Minimum Energy Structure: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization. This step is a critical self-validation check for the computed structure.
Step 3: Electronic Property Calculation and Analysis
-
Single-Point Energy Calculation: With the validated minimum energy structure, perform a single-point energy calculation to generate the final wavefunction and molecular orbitals.
-
Analyze Frontier Molecular Orbitals (FMOs):
-
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. Visualize the HOMO to identify the most electron-rich regions.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. Visualizing the LUMO reveals the most likely sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[14] A smaller gap suggests higher reactivity and easier electronic excitation.[6]
-
-
Generate Molecular Electrostatic Potential (MEP) Map:
-
The MEP map visualizes the electrostatic potential on the electron density surface. It uses a color scale to indicate electron-rich (typically red/orange) and electron-poor (typically blue) regions. This provides an intuitive guide to the molecule's reactive sites.[5]
-
-
Calculate Global Reactivity Descriptors:
-
Using Koopmans' theorem as an approximation, key reactivity indices can be calculated from the HOMO and LUMO energies:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
-
Step 4: (Optional) Simulating UV-Visible Spectra with TD-DFT
-
Perform TD-DFT Calculation: To correlate theoretical results with experimental data, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths.[16]
-
Generate Spectrum: These results can be used to simulate the molecule's UV-Visible absorption spectrum, providing a direct comparison point with experimental measurements. A good match validates the chosen computational methodology.[9]
Visualization & Data Presentation
Visual aids are essential for interpreting complex computational data. The following diagrams and tables summarize the workflow and key parameters.
Caption: Computational workflow for analyzing 1,4-bi-1H-imidazole.
Sources
- 1. globaljournals.org [globaljournals.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
experimental protocol for the synthesis of 1,4-bis(1H-imidazol-1-yl)butane
Application Note & Experimental Protocol: A-102
Topic: Facile Synthesis of 1,4-bis(1H-imidazol-1-yl)butane For: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1,4-bis(1H-imidazol-1-yl)butane, a versatile bidentate N-donor ligand and a crucial building block for coordination polymers and ionic liquids. The imidazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the development of new therapeutic agents.[1][2] This guide explains the underlying chemical principles, offers a robust step-by-step methodology based on classical nucleophilic substitution, and includes comprehensive characterization and safety data. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Scientific Rationale
1,4-bis(1H-imidazol-1-yl)butane is a flexible ligand widely employed in the construction of metal-organic frameworks (MOFs) and coordination polymers.[3] The flexible nature of the butyl spacer allows the imidazole rings to bend and rotate, enabling them to conform to the diverse coordination geometries of various metal ions.[3] Furthermore, this compound serves as a key precursor in the synthesis of dicationic ionic liquids, which have applications as metal-free catalysts.[4][5]
The synthesis detailed herein proceeds via a well-established nucleophilic substitution (SN2) pathway. The process involves the deprotonation of imidazole using a strong base to form the imidazolide anion. This anion, a potent nucleophile, subsequently displaces halide leaving groups from an alkyl dihalide, in this case, 1,4-dibromobutane, to form the desired N-alkylated product. The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thereby accelerating the rate of the SN2 reaction.
Reaction Scheme & Mechanism
The synthesis is a two-step, one-pot reaction involving the N-alkylation of two imidazole molecules with one molecule of 1,4-dibromobutane.
Step 1: Deprotonation of Imidazole 2 C₃H₄N₂ + 2 NaOH → 2 [C₃H₃N₂]⁻Na⁺ + 2 H₂O
Step 2: Nucleophilic Substitution 2 [C₃H₃N₂]⁻Na⁺ + Br-(CH₂)₄-Br → C₁₀H₁₄N₄ + 2 NaBr
The overall reaction mechanism involves the in-situ generation of the sodium imidazolide salt, which acts as the nucleophile, attacking the electrophilic carbon atoms of 1,4-dibromobutane and displacing the bromide ions.
Experimental Protocol
This protocol is adapted from established literature procedures, ensuring high yield and purity.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier Notes |
| Imidazole | C₃H₄N₂ | 68.08 | 5.00 g | 73.45 | ≥99% purity |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.94 g | 73.45 | Anhydrous pellets |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.92 | 7.93 g (4.61 mL) | 36.73 | ≥99% purity |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 40 mL | - | Anhydrous, ≥99.9% |
| Toluene | C₇H₈ | 92.14 | 10 mL | - | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Oil bath with magnetic stirrer and thermocouple
-
Buchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-bis(1H-imidazol-1-yl)butane.
Step-by-Step Procedure
-
Reagent Setup and Deprotonation: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.94 g, 73.45 mmol).[4]
-
Expert Insight: Using equimolar amounts of imidazole and NaOH ensures complete conversion to the sodium imidazolide salt.
-
-
Add 40 mL of anhydrous DMSO to the flask. The solvent facilitates the dissolution of reactants and provides the optimal medium for SN2 substitution.
-
Heat the mixture in an oil bath to 150 °C and stir for 2 hours.[4]
-
Causality: This step serves two purposes: it drives the deprotonation of imidazole by NaOH and removes the water byproduct azeotropically with DMSO, which is captured by the Dean-Stark trap. Removing water prevents potential side reactions and shifts the equilibrium towards the product.
-
-
N-Alkylation Reaction: After 2 hours, cool the reaction mixture to room temperature. The solution should appear as a slurry of the sodium imidazolide salt in DMSO.
-
Slowly add 1,4-dibromobutane (4.61 mL, 36.73 mmol) to the flask. Note that the molar ratio of imidazole to 1,4-dibromobutane is approximately 2:1.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After 24 hours, cool the mixture to room temperature. A solid precipitate of sodium bromide (NaBr), a byproduct of the reaction, will be present.
-
Filter the mixture through a Buchner funnel to remove the NaBr solid. Wash the collected solid with a small amount of toluene (10 mL) to recover any product that may have precipitated with the salt.[4]
-
Combine the filtrates and transfer them to a round-bottom flask. Remove the DMSO and toluene under reduced pressure using a rotary evaporator.
-
Expert Insight: DMSO has a high boiling point (189 °C), so high vacuum and gentle heating (60-70 °C) are required for its efficient removal.
-
-
Recrystallization: The resulting crude solid is then recrystallized from deionized water to yield the pure product.[4] Dissolve the crude material in a minimum amount of hot deionized water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the white, needle-like crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum. A typical yield is around 75-80%.[4]
Characterization of Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-bis(1H-imidazol-1-yl)butane.
| Property | Expected Result | Reference |
| Appearance | White needle-like crystals | [4] |
| Melting Point | 79.2–81.9 °C | [4] |
| FT-IR (cm⁻¹) | 2937 (C-H), 1653 (C=C), 1609 (C=N), 1231 (C-N) | [4] |
| ¹H NMR | See Table 2 below | [3][4] |
| ¹³C NMR | See Table 2 below | [3][4] |
| HRMS (ESI) | Calculated for C₁₀H₁₅N₄ [M+H]⁺: m/z 191.1297. Found: ~191.1293 | [4] |
Table 2: NMR Spectroscopic Data (Solvent: Methanol-d₄ for[4], DMSO-d₆ for[3])
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR | 7.65 | s | 2H, N=CH-N | [4] |
| 7.12 | br s | 2H, HC=CH-N | [4] | |
| 6.98 | br s | 2H, HC=CH-N | [4] | |
| 4.05 | m | 4H, N-CH₂ -(CH₂)₂-CH₂ -N | [4] | |
| 1.77 | m | 4H, N-CH₂-(CH₂ )₂-CH₂-N | [4] | |
| ¹³C NMR | 138.4 | - | N=C H-N | [4] |
| 129.2 | - | HC =CH-N | [4] | |
| 120.5 | - | HC=C H-N | [4] | |
| 47.3 | - | N-C H₂-(CH₂)₂-C H₂-N | [4] | |
| 29.1 | - | N-CH₂-(C H₂)₂-CH₂-N | [4] |
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing proper Personal Protective Equipment (PPE).
-
Imidazole: Harmful if swallowed and causes severe skin burns and eye damage.[6][7] May damage the unborn child.[6] Avoid inhalation of dust and direct contact with skin and eyes.[6][8]
-
1,4-Dibromobutane: Toxic if swallowed.[9] Causes skin irritation and serious eye damage.[9] May cause respiratory irritation.[9] Handle with care, avoiding vapor inhalation.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with non-permeable gloves and safety goggles.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Always wear gloves when handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[6]
-
Body Protection: Wear a lab coat. For larger quantities, chemical-resistant clothing may be necessary.[6]
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a suitable respirator is required.[9]
References
-
Jualaong, A., et al. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers (Basel). Available at: [Link]
-
Al-Resayes, S. I. (2008). 1, 1'-(1, 4- butanediyl)bis(imidazole) under microwave irradiation. 12th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
-
Jotani, M. M., et al. (2022). Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. ResearchGate. Available at: [Link]
-
Lu, Z-L., et al. (2010). 1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Hosseini-Sarvari, M., & Sodagar, E. (2015). Application of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB].(Br3)2 ionic liquid reagent for selective oxidation. Research on Chemical Intermediates. Available at: [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Available at: [Link]
-
Loba Chemie. (2016). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. Available at: [Link]
-
Nisar, A., et al. (2024). Biological Significance of Imidazole-Based Analogues in New Drug Development. Semantic Scholar. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]
-
Ahmad, R., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. chemos.de [chemos.de]
- 9. lobachemie.com [lobachemie.com]
Application Note: Structural Elucidation of 1,4'-Bi-1H-imidazole via 1H NMR
Topic: Characterization of 1,4'-Bi-1H-imidazole using 1H NMR Spectroscopy Content Type: Application Note & Protocol Audience: Senior Researchers and Drug Discovery Scientists
Executive Summary
The characterization of 1,4'-bi-1H-imidazole (also referred to as 1-(1H-imidazol-4-yl)-1H-imidazole) presents a unique challenge in heterocyclic chemistry due to its asymmetry, potential for annular tautomerism, and the difficulty in distinguishing it from its regioisomer, 1,5'-biimidazole. Unlike the symmetric 1,1'- and 2,2'-biimidazoles often used in coordination chemistry, the 1,4'-isomer contains two distinct imidazole rings: one N-substituted (Ring A) and one C-substituted (Ring B) .
This guide details a robust protocol for the complete assignment of 1,4'-bi-1H-imidazole, utilizing solvent-controlled tautomeric locking and 2D NMR techniques (NOESY/HMBC) to validate the regiochemistry.
Chemical Structure & Numbering System
To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC conventions for asymmetric bi-heterocycles:
-
Ring A (N-linked): The imidazole ring attached via its Nitrogen (N1'). It acts as the substituent. Protons: H2', H4', H5'.
-
Ring B (C-linked): The imidazole ring substituted at Carbon (C4). It contains the acidic proton. Protons: H2, H5, and NH.
Connectivity: The N1' of Ring A is covalently bonded to the C4 position of Ring B.
Experimental Protocol
Sample Preparation
The choice of solvent is the single most critical variable. Chloroform (
-
Recommended Solvent: DMSO-d6 (99.9% D).
-
Rationale: DMSO acts as a hydrogen-bond acceptor, stabilizing the NH proton of Ring B. This slows the tautomeric exchange rate (
) on the NMR timescale, allowing for the observation of distinct sharp signals for C4-H and C5-H, and the visibility of the NH proton ( ppm). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[1] If broadening persists, cool to 273 K to freeze tautomerism.
Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse) or zg90 (for max sensitivity).
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the isolated H2 protons which have long times). -
Scans (NS): 16–32 (Sufficient for >5 mg sample).
-
Spectral Width: -2 to 14 ppm (To capture the downfield NH).
Spectral Analysis & Interpretation
1D 1H NMR Assignment Logic
The spectrum will display five distinct aromatic signals (integrating 1H each) and one broad downfield singlet (NH). This proton count (5+1) immediately distinguishes the 1,4'-isomer from symmetric dimers (1,1' or 2,2') which show fewer signals due to symmetry.
Table 1: Predicted Chemical Shift Ranges (DMSO-d6)
Note: Shifts are estimated based on additive substituent increments for N-aryl and 4-aryl imidazoles.
| Proton Label | Ring | Position | Chemical Shift ( | Multiplicity | assignment Logic | |
| NH | B | N1 | 12.0 – 13.5 | Br. s | - | Exchangeable; deshielded by H-bonding. |
| H2' | A | N-linked | 7.90 – 8.20 | s (or d) | Most deshielded CH on Ring A (between two nitrogens). | |
| H2 | B | C-linked | 7.60 – 7.80 | s (or d) | Deshielded, but less than H2' due to C-linkage vs N-linkage. | |
| H5' | A | N-linked | 7.40 – 7.60 | t/dd | Adjacent to the N-linkage; sensitive to Ring B's ring current. | |
| H5 | B | C-linked | 7.30 – 7.50 | s (br) | - | Often broadened by residual tautomerism; adjacent to NH. |
| H4' | A | N-linked | 7.10 – 7.25 | t/dd | Most shielded; furthest from the inter-ring bond. |
Distinguishing Isomers (The "1,4" vs "1,5" Problem)
The primary impurity in the synthesis of 1,4'-biimidazole is often the 1,5'-isomer (where Ring A is attached to C5 of Ring B).
-
NOESY Strategy:
-
1,4'-Isomer: The N-link is at C4. The proton at H5' (Ring A) is spatially close to H5 (Ring B) (or NH).
-
1,5'-Isomer: The N-link is at C5. The proton at H5' (Ring A) is now sterically crowded by the NH of Ring B.
-
Key Diagnostic: In the 1,4'-isomer, you will observe a strong NOE correlation between the H5' of the N-substituted ring and the H5 of the C-substituted ring. In the 1,5'-isomer, this interaction is sterically disrupted or altered.
-
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the 1,4'-biimidazole structure and ruling out common isomers.
Figure 1: Decision tree for the NMR characterization of asymmetric bi-imidazoles.
Advanced Validation: HMBC Connectivity
To provide "Trustworthiness" (Part 2 of requirements), one must not rely solely on chemical shifts. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of the C-N linkage.
-
Experiment: 1H-13C HMBC (optimized for
Hz). -
Critical Correlation: Look for a cross-peak between H2' and H5' (Ring A protons) to the quaternary carbon C4 of Ring B.
-
Interpretation:
-
If H2' and H5' correlate to the same quaternary carbon that also couples to H5 (Ring B), the linkage is confirmed.
-
This "bridge" correlation definitively proves the two rings are covalently bonded.
-
References
-
Bellina, F., et al. (2006). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Journal of Organic Chemistry. Link
-
Claramunt, R. M., et al. (2006). "The structure of N-substituted imidazoles and their hydrochloride salts: A 13C and 15N CPMAS NMR study." Magnetic Resonance in Chemistry. Link
-
Alkorta, I., & Elguero, J. (2003). "Tautomerism of Bi-imidazoles." Structural Chemistry. Link
-
Reich, H. J. (2024). "Structure Determination Using NMR: Nitrogen Heterocycles." University of Wisconsin-Madison Chemistry. Link
Sources
Application Notes & Protocols: 1,4-Bi-1H-imidazole and Its Isomers in Advanced Electrochemical Sensing
Foreword for the Researcher
The field of electrochemical sensing continually seeks novel materials that offer enhanced sensitivity, selectivity, and stability. Heterocyclic compounds, particularly those rich in nitrogen, present a fertile ground for innovation due to their intrinsic electronic properties and versatile coordination chemistry. Among these, the bi-imidazole scaffold is of significant interest. This guide focuses on the application of bi-imidazole isomers, with a conceptual focus on 1,4-Bi-1H-imidazole, in the design and fabrication of high-performance electrochemical sensors.
While direct, extensive literature on the application of 1,4-Bi-1H-imidazole in this context is emerging, the principles and protocols detailed herein are derived from established research on closely related and structurally analogous isomers, such as 2,2'-Bi-1H-imidazole and 4,4'-Bi-1H-imidazole. The methodologies provided are robust and adaptable, offering a strong foundation for researchers and drug development professionals to explore the potential of this class of molecules in their own work. We will delve into the synthesis of the bi-imidazole ligand, its application in modifying electrodes for the detection of heavy metal ions and in the construction of enzyme-based biosensors, and the critical techniques for sensor characterization.
Part 1: The Bi-imidazole Scaffold - A Primer for Electrochemical Applications
The promise of bi-imidazole compounds in electrochemical sensing lies in the unique properties of the imidazole ring. This five-membered aromatic heterocycle possesses two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This configuration allows the imidazole moiety to act as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen-bonded networks.[1] Furthermore, the pyridine-like nitrogen has a lone pair of electrons readily available for coordination with metal ions, making bi-imidazoles excellent chelating agents.[2]
When two imidazole rings are linked, as in 1,4-Bi-1H-imidazole, these properties are amplified. The resulting molecule is a structurally rigid, planar ligand capable of forming stable complexes with a variety of metal ions. This chelation capability is the cornerstone of its application in detecting heavy metals. By immobilizing the bi-imidazole onto an electrode surface, a highly selective recognition layer is created. When metal ions from a sample solution bind to this layer, a measurable change in the electrochemical signal is produced.
Moreover, the extended π-system of the bi-imidazole structure can facilitate electron transfer, a desirable characteristic for an electrode modifier. This property is also beneficial when constructing biosensors, where the bi-imidazole can act as a biocompatible matrix for enzyme immobilization and as an electronic relay between the enzyme's active site and the electrode surface.
Part 2: Synthesis of the Bi-imidazole Ligand
A reliable supply of the ligand is the first step in sensor development. While various synthetic routes to substituted imidazoles exist[3], a common and adaptable method for synthesizing bi-imidazoles involves the reaction of a dicarbonyl compound with an ammonia source. The following protocol is adapted from the synthesis of 2,2'-bi-1H-imidazole from glyoxal and an ammonium salt, and serves as a general guideline that can be modified for other isomers with appropriate starting materials.[1][4]
Protocol 2.1: General Synthesis of a Bi-imidazole Ligand (Analogous to 2,2'-Bi-1H-imidazole)
Causality of Experimental Choices:
-
Ammonium Salt: Serves as the nitrogen source for the imidazole rings. An excess is used to drive the reaction to completion.
-
Glyoxal: The dicarbonyl compound that provides the carbon backbone for the bi-imidazole structure. It is added dropwise to control the reaction rate and temperature.
-
pH Adjustment: The pH is adjusted to the range of 5-7 to facilitate the precipitation of the bi-imidazole product, which is less soluble under these conditions.[4]
-
Washing: Alternating washes with an organic solvent (e.g., acetone) and water are crucial for removing unreacted starting materials and inorganic salts.
Step-by-Step Methodology:
-
Preparation of Ammonium Salt Slurry: In a round-bottom flask equipped with a magnetic stirrer, prepare a slurry by adding an excess of an ammonium salt (e.g., ammonium acetate) to water.
-
Addition of Glyoxal: While stirring the slurry vigorously, slowly add an aqueous solution of glyoxal (40% in water) dropwise. The reaction is exothermic, so maintain the temperature with a water bath if necessary.
-
Reaction: Continue stirring the mixture at room temperature for several hours (typically 2-5 hours) to ensure the reaction goes to completion.
-
pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to between 5 and 7 using an aqueous alkali solution (e.g., 10% aqueous ammonia) or distilled water. A solid precipitate should form.[4]
-
Isolation of Product: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid alternately with an organic solvent like acetone and distilled water several times to remove impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the bi-imidazole ligand.
Characterization: The synthesized product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.[5][6]
Part 3: Application in Heavy Metal Ion Detection
The ability of bi-imidazoles to chelate metal ions makes them ideal for fabricating sensors for toxic heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[7][8] The following protocol details the construction of a 1,4-Bi-1H-imidazole modified glassy carbon electrode (GCE) for the detection of Cu²⁺ using square wave anodic stripping voltammetry (SWASV), a highly sensitive technique for trace metal analysis.[9][10]
Principle of Detection
The detection process involves two steps:
-
Preconcentration: A negative potential is applied to the electrode, which causes the Cu²⁺ ions chelated by the bi-imidazole layer to be reduced and deposited onto the electrode surface as metallic copper (Cu⁰).
-
Stripping: The potential is then scanned in the positive direction. The deposited copper is oxidized back to Cu²⁺, generating a current peak. The height of this peak is proportional to the concentration of copper in the sample.
Diagram of the Heavy Metal Detection Workflow
Caption: Workflow for the fabrication and use of a bi-imidazole modified electrode for heavy metal detection.
Protocol 3.1: Fabrication and Application of a Bi-imidazole Modified GCE for Cu²⁺ Detection
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
1,4-Bi-1H-imidazole
-
Dimethylformamide (DMF)
-
0.1 M Acetate Buffer (pH 5.0)
-
Standard solution of Cu²⁺
-
Alumina slurry (0.05 µm)
-
Potentiostat/Galvanostat
Step-by-Step Methodology:
-
GCE Pre-treatment (Crucial for a clean and reproducible surface):
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 2 minutes to a mirror-like finish.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in ethanol for 2 minutes, followed by sonication in deionized water for another 2 minutes to remove any adsorbed particles.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Electrode Modification:
-
Prepare a 1.0 mg/mL solution of 1,4-Bi-1H-imidazole in DMF.
-
Drop-cast 5 µL of this solution onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature, resulting in a thin film of the bi-imidazole on the electrode (Bi-imidazole/GCE).
-
-
Electrochemical Detection of Cu²⁺ (SWASV):
-
Immerse the Bi-imidazole/GCE in an electrochemical cell containing 10 mL of 0.1 M acetate buffer (pH 5.0).
-
Add a known concentration of Cu²⁺ to the cell.
-
Preconcentration Step: Apply a potential of -0.6 V for 180 seconds while stirring the solution.
-
Stripping Step: After a 10-second quiet time (no stirring), scan the potential from -0.6 V to +0.4 V using SWASV with the following parameters: frequency 25 Hz, amplitude 25 mV, step potential 4 mV.
-
Record the resulting voltammogram. A stripping peak corresponding to the oxidation of copper should be observed.
-
To construct a calibration curve, repeat the measurement with varying concentrations of Cu²⁺.
-
Expected Performance Data
The performance of such a sensor is expected to be in line with other chemosensors based on modified electrodes.
| Parameter | Expected Value | Rationale |
| Limit of Detection (LOD) | 0.05 - 0.5 µM | The stripping technique enhances sensitivity, allowing for low detection limits.[7] |
| Linear Range | 0.5 - 50 µM | The sensor response should be linear over a useful concentration range.[10] |
| Selectivity | High | The bi-imidazole ligand shows strong affinity for transition metals, but selectivity can be tuned by adjusting pH and preconcentration potential. |
| Reproducibility (RSD) | < 5% | Proper electrode preparation and modification should yield reproducible results.[10] |
Part 4: Application in Enzyme-Based Biosensing
The nitrogen-rich, heterocyclic structure of 1,4-Bi-1H-imidazole makes it a suitable matrix for immobilizing biomolecules like enzymes, forming the basis of a biosensor. The imidazole rings can interact with the enzyme through hydrogen bonding and electrostatic interactions, preserving its biological activity. Here, we outline a protocol for a glucose biosensor using glucose oxidase (GOx) immobilized on a bi-imidazole modified electrode.
Principle of Detection
-
Enzymatic Reaction: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid, producing hydrogen peroxide (H₂O₂).
-
Glucose + O₂ → Gluconic Acid + H₂O₂
-
-
Electrochemical Detection: The produced H₂O₂ is an electroactive species. It can be detected at the modified electrode surface by applying a potential at which it is either oxidized or reduced. The resulting current is proportional to the glucose concentration.
Diagram of the Biosensor Fabrication and Detection Mechanism
Caption: Fabrication and operating principle of a GOx-based biosensor using a bi-imidazole matrix.
Protocol 4.1: Fabrication of a Glucose Biosensor
Materials and Reagents:
-
Bi-imidazole/GCE (prepared as in Protocol 3.1)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4
-
Standard solutions of glucose
Step-by-Step Methodology:
-
Enzyme Immobilization:
-
Prepare a 10 mg/mL solution of GOx in 0.1 M PBS (pH 7.4).
-
Drop-cast 5 µL of the GOx solution onto the surface of the Bi-imidazole/GCE.
-
Allow it to dry at 4°C for at least 2 hours to form the GOx/Bi-imidazole/GCE.
-
-
Amperometric Detection of Glucose:
-
Place the GOx/Bi-imidazole/GCE in an electrochemical cell containing 10 mL of stirred 0.1 M PBS (pH 7.4).
-
Apply a constant potential of +0.6 V (vs. Ag/AgCl).
-
Allow the background current to stabilize.
-
Add successive aliquots of glucose standard solution into the cell and record the steady-state current after each addition.
-
The increase in current is proportional to the glucose concentration.
-
Part 5: Essential Characterization with Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to probe the interfacial properties of the electrode at each stage of modification.[11][12] It provides information about the charge transfer resistance (Rct), which is related to the ease with which a redox probe can exchange electrons with the electrode.
Principle of EIS Characterization
A small sinusoidal voltage is applied to the electrode over a range of frequencies, and the resulting current is measured.[13] The data is often presented as a Nyquist plot. For a simple redox process, this plot is typically a semicircle at high frequencies followed by a straight line at low frequencies. The diameter of the semicircle corresponds to the Rct.
-
Bare GCE: Will show a small Rct, indicating fast electron transfer.
-
Bi-imidazole/GCE: The organic layer will slightly impede electron transfer, leading to an increase in Rct.
-
GOx/Bi-imidazole/GCE: The bulky, insulating protein layer will significantly block the redox probe from reaching the electrode surface, causing a large increase in Rct.
This step-wise increase in Rct provides clear evidence that the modification and immobilization steps have been successful.[11]
Protocol 5.1: EIS Characterization of Sensor Fabrication
Setup:
-
Electrochemical cell with a three-electrode system (the modified GCE as working electrode, Pt wire as counter, and Ag/AgCl as reference).
-
Electrolyte: 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ solution in 0.1 M KCl.
-
EIS parameters: Frequency range from 100 kHz to 0.1 Hz, amplitude of 5 mV.
Procedure:
-
Record the EIS spectrum for the bare, polished GCE.
-
Modify the GCE with 1,4-Bi-1H-imidazole as per Protocol 3.1 and record the EIS spectrum.
-
Immobilize GOx as per Protocol 4.1 and record the final EIS spectrum.
-
Compare the Nyquist plots. A progressive increase in the semicircle diameter confirms the successful layer-by-layer assembly of the sensor.
References
- Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. PMC.
- Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions (RSC Publishing).
- Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. MDPI.
- Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. PubMed.
- Voltammetric sensor based on bimetallic nanocomposite for determination of favipiravir as an antiviral drug. PMC.
-
Voltammetric Sensor Based on 1-Benzyl-4-ferrocenyl-1H-[9][14][15]-triazole /Carbon Nanotube Modified Glassy Carbon Electrode. Int. J. Electrochem. Sci., 11 (2016) 9582-9593.
- Application Notes and Protocols for 4,4'-Bi-1H-imidazole in Proton-Conducting M
- New imidazole sensors synthesized for copper (II) detection in aqueous solutions.
- Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP‐sPEEK Composite‐Modified Electrodes. ChemistrySelect.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
- Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. SciSpace.
- On-Chip Electrochemical Impedance Spectroscopy for Biosensor Arrays. IEEE SENSORS 2006.
- Recent Progress in Imidazole/Benzimidazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives.
- Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. PMC.
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. MDPI.
- Label-Free Impedance Biosensors: Opportunities and Challenges. Electroanalysis.
- Voltammetric sensing using an array of modified SPCE coupled with machine learning strategies for the improved identific
- Modified Electrode Used For Detection of Heavy Metals.
- Selective electrochemical sensing of acidic organic molecules via a novel guest-to-host proton transfer reaction.
- Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior. Dalton Transactions (RSC Publishing).
- New imidazole sensors synthesized for copper (II) detection in aqueous solutions. SEEJPH.
- Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.
- Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H 8 -BINOL. MDPI.
- Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. PMC.
- Voltammetric Sensors Based on the Mixed Metal Oxide Nanoparticles for Food Dye Determin
- Voltammetric biosensors based on metallic nanoparticles synthesized from plant extracts: A short overview of recent achievements.
- Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of P
- Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors.
- Electrochemical (Bio-)
- Simultaneous electrochemical detection of heavy metal ions using a sol–gel synthesized BiVO4 nanosphere modified electrode and its antimicrobial activity. PMC.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
- 4,4'-Bi-1H-imidazole|CAS 157255-75-9|Research Compound. Benchchem.
- Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples. ADMET and DMPK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,4'-Bi-1H-imidazole|CAS 157255-75-9|Research Compound [benchchem.com]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 4. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms [mdpi.com]
- 9. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. smirc.stanford.edu [smirc.stanford.edu]
- 14. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Note: Catalytic Architectures of 1,4-bis(1H-imidazol-1-yl)benzene Coordination Polymers
Executive Summary
This technical guide details the engineering and application of coordination polymers (CPs) constructed from the flexible N-donor ligand 1,4-bis(1H-imidazol-1-yl)benzene (hereafter referred to as 1,4-bib ). Due to its conformational freedom and strong
This note focuses on two primary catalytic domains:
-
Heterogeneous Photocatalysis: Degradation of organic dye pollutants (e.g., Methylene Blue) via UV-driven Reactive Oxygen Species (ROS) generation.
-
Lewis Acid/Base Catalysis: Facilitation of Knoevenagel condensation reactions for C-C bond formation.
Ligand Architecture & Design Principles
The 1,4-bib ligand features two imidazole rings attached to a central benzene ring at the para positions. Unlike rigid linkers (e.g., 4,4'-bipyridine), 1,4-bib possesses a degree of torsional flexibility around the C-N bond connecting the imidazole to the benzene.
-
Key Feature: The imidazole N3 atom is uncoordinated and available for metal binding.
-
Role in CPs: It acts as a bridging ligand, often extending metal-carboxylate layers into 3D pillared-layer structures.
-
Catalytic Relevance: The aromatic system facilitates
- stacking with organic substrates (dyes), enhancing adsorption, while the metal nodes (often unsaturated after solvent removal) act as Lewis acid sites.
Protocol A: Solvothermal Synthesis of Zn-1,4-bib Frameworks
This protocol describes the synthesis of a representative 3D framework, typically formulated as
Reagents
-
Zinc Nitrate Hexahydrate (
): 99.9% purity. -
1,4-bis(1H-imidazol-1-yl)benzene (1,4-bib): Recrystallized if necessary.
-
Terephthalic Acid (
): Linker source.[1] -
Solvent System: DMF / Ethanol / Water (1:1:1 v/v).
Step-by-Step Workflow
Step 1: Precursor Dissolution
Dissolve 1.0 mmol of
Step 2: pH Adjustment (Critical) Adjust pH to ~6.5–7.0 using dilute NaOH (0.1 M). Note: Imidazole binding is pH-sensitive; too acidic prevents coordination, too basic precipitates metal hydroxides.
Step 3: Solvothermal Treatment Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.
-
Ramp: Heat to 120°C (or 160°C depending on specific topology desired) over 2 hours.
-
Dwell: Hold at temperature for 72 hours.
-
Cool: Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for obtaining single crystals suitable for XRD.
Step 4: Isolation & Activation Filter the colorless block crystals. Wash 3x with DMF and 3x with Ethanol. Solvent exchange with ethanol for 24 hours, followed by drying at 80°C under vacuum.
Visualization: Synthesis Workflow
Figure 1: Solvothermal synthesis workflow for Zn-1,4-bib coordination polymers, emphasizing critical pH and cooling steps.
Protocol B: Photocatalytic Degradation of Dyes[2]
The Zn-1,4-bib CPs exhibit semiconducting properties (Band Gap
Experimental Setup
-
Light Source: 125W High-pressure Hg lamp (Main emission
nm). -
Reactor: Quartz jacketed beaker with circulating water cooling (maintain 25°C).
-
Catalyst Dosage: 50 mg of activated CP powder.
-
Dye Solution: 100 mL of Methylene Blue (
M).
Protocol
-
Dark Adsorption (Equilibrium Phase):
-
Disperse 50 mg of catalyst in 100 mL dye solution.
-
Stir magnetically in the dark for 30–60 minutes.
-
Validation: Measure absorbance (
) of an aliquot. It should stabilize, indicating adsorption equilibrium is reached.
-
-
Irradiation & Sampling:
-
Turn on the UV lamp.[2]
-
Withdraw 3 mL aliquots at fixed intervals (e.g., 0, 15, 30, 45, 60 min).
-
Centrifuge immediately (5000 rpm, 3 min) to remove catalyst particles.
-
-
Quantification:
-
Measure Absorbance at
(664 nm for MB) using UV-Vis spectrophotometry. -
Calculate degradation efficiency:
.[3]
-
-
Scavenger Experiments (Mechanism Validation):
-
To confirm the active species (ROS), repeat the experiment adding scavengers:
-
EDTA-2Na: Scavenges Holes (
). -
Isopropanol (IPA): Scavenges Hydroxyl Radicals (
). -
Benzoquinone (BQ): Scavenges Superoxide Radicals (
).
-
-
Visualization: Photocatalytic Mechanism
Figure 2: Mechanism of photocatalytic dye degradation. UV light excites electrons to the conduction band, generating holes in the valence band. These charge carriers react with water and oxygen to form ROS, which degrade the dye.
Protocol C: Knoevenagel Condensation[5]
Co(II) and Zn(II) based 1,4-bib polymers often possess Lewis acidic metal sites (accessible after solvent removal) or basic sites (uncoordinated imidazole nitrogens or free carboxylate oxygens) that catalyze C-C bond formation.
Reaction Scheme
Substrates: Benzaldehyde (1.0 mmol) + Malononitrile (1.2 mmol). Product: Benzylidenemalononitrile.[4] Solvent: Toluene or Ethanol (Green chemistry preferred).
Protocol
-
Catalyst Activation:
-
Heat 50 mg of CP at 100°C under vacuum for 4 hours to remove coordinated water/solvent molecules, exposing Lewis acid metal sites.
-
-
Reaction Assembly:
-
In a 10 mL round-bottom flask, combine Benzaldehyde, Malononitrile, and 3 mol% of the activated CP catalyst.
-
Add 3 mL of dry Toluene.
-
-
Execution:
-
Reflux at 80°C–100°C.
-
Monitor reaction via TLC or GC-MS at 30-minute intervals.
-
Target Time: High conversion (>90%) is typically achieved within 2–6 hours.
-
-
Recycling Test:
-
After reaction completion, centrifuge to recover the catalyst.
-
Wash with ethanol and dry.
-
Reuse in the next cycle. (Note: Zn-1,4-bib CPs typically retain >85% activity after 4 cycles).
-
Data Analysis & Characterization Checkpoints
To ensure scientific integrity, the synthesized materials must pass these checkpoints before catalytic testing.
| Technique | Purpose | Acceptance Criteria |
| PXRD | Phase Purity | Peaks must match simulated pattern from SCXRD data. No extra peaks (impurity phases). |
| TGA | Thermal Stability | No weight loss < 250°C (after solvent removal). Framework collapse usually > 300°C. |
| FT-IR | Ligand Coordination | Shift in C=N stretching of imidazole (~1520 cm⁻¹) compared to free ligand. |
| UV-Vis DRS | Band Gap ( | Kubelka-Munk plot showing |
Troubleshooting & Optimization
-
Low Photocatalytic Activity:
-
Cause: Incomplete dark adsorption.
-
Fix: Extend dark stirring time to 60 mins. Ensure pH of dye solution is neutral (acidic pH can protonate the dye/surface, altering electrostatics).
-
-
Crystal Amorphism:
-
Cause: Cooling too fast during synthesis.
-
Fix: Reduce cooling rate to 2°C/h or use a programmable oven.
-
-
Leaching in Knoevenagel:
-
Cause: Weak coordination of metal nodes.
-
Fix: Perform a hot filtration test. Filter catalyst at 50% conversion; if reaction continues in filtrate, the catalysis is homogeneous (leached metals), not heterogeneous.
-
References
-
Synthesis and Structural Diversity
- Title: Synthesis, Crystal Structure, and Photoluminescence of a Series of Zinc(II) Coordination Polymers with 1,4-Di(1H-imidazol-4-yl)benzene.
- Source: ACS Public
-
URL:[Link]
-
Photocatalytic Mechanism
-
Knoevenagel Condensation
-
Ligand Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of sulfur doping of zinc-imidazole coordination polymer (ZnIm CP) as a novel photocatalyst for degradation of ionic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 1,4-Bi-1H-Imidazole Derivatives
Abstract
The 1,4-Bi-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3][4] Traditional synthetic routes to these derivatives often require long reaction times, harsh conditions, and result in modest yields. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of 1,4-Bi-1H-imidazole derivatives. We will explore the fundamental principles of microwave heating, present a detailed, field-proven protocol, and discuss the significant advantages this technology offers over conventional methods, including dramatic reductions in reaction time, improved yields, and alignment with the principles of green chemistry.[5][6][7][8]
The Microwave Advantage in Heterocyclic Chemistry
Microwave-assisted synthesis has transitioned from a laboratory curiosity to an essential technology in modern drug discovery and organic synthesis.[7][9] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[6][8][10]
Core Mechanisms of Microwave Heating
The efficiency of MAOS is rooted in two primary mechanisms: dipolar polarization and ionic conduction.[8][10][11][12]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the volume of the reaction mixture.[6][10]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[8][10]
This "in-core" volumetric heating is fundamentally different from conventional methods, where the vessel walls are heated first, leading to temperature gradients and potential side reactions.[8][9] The result is a remarkably fast and efficient energy transfer that can accelerate reaction rates by orders of magnitude.[7][13]
Why MAOS is Ideal for Bi-Imidazole Synthesis
The synthesis of complex heterocyclic systems like bi-imidazoles often involves overcoming significant activation energy barriers.[13] Microwave energy provides the necessary momentum to overcome these barriers efficiently, leading to:
-
Dramatically Reduced Reaction Times: Syntheses that take many hours or even days using conventional reflux can often be completed in a matter of minutes.[5][7][9]
-
Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of by-products that can arise from prolonged exposure to high temperatures, leading to cleaner reaction profiles and higher yields.[12][14][15]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, enabling reactions with volatile solvents to be performed safely at temperatures well above their atmospheric boiling points.[9]
-
Green Chemistry Alignment: MAOS often allows for a reduction in solvent volume or the use of more environmentally benign solvents, reducing hazardous waste and energy consumption.[5][6][8][11]
Synthetic Strategy and Workflow
The following protocol details a representative microwave-assisted synthesis of a 1,4-disubstituted imidazole derivative, a key building block which can be further elaborated into bi-imidazole structures. This multi-component reaction leverages the ability of microwave energy to efficiently drive complex transformations in a single step.
Caption: High-level workflow for the microwave-assisted synthesis of imidazole derivatives.
Detailed Application Protocol
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-imidazole as a representative example.
Safety Note: All procedures should be performed in a well-ventilated fume hood. Microwave synthesis vessels are designed for high pressures; always use the appropriate vessel and adhere to the manufacturer's safety guidelines. Never exceed the recommended volume for the reaction vessel.
Materials and Equipment
-
Reagents:
-
Benzaldehyde (Reagent Grade, ≥99%)
-
Benzylamine (Reagent Grade, ≥99%)
-
Glyoxal (40 wt. % solution in H₂O)
-
Ammonium Acetate (Reagent Grade, ≥98%)
-
Ethanol (ACS Grade)
-
Deionized Water
-
-
Equipment:
-
Single-mode microwave synthesizer
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
NMR spectrometer, Mass spectrometer, FT-IR spectrometer for characterization
-
Step-by-Step Experimental Procedure
-
Reagent Combination: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine Benzaldehyde (1.0 mmol, 106 mg), Benzylamine (1.0 mmol, 107 mg), Glyoxal (1.2 mmol of a 40% aq. solution, 174 mg), and Ammonium Acetate (2.0 mmol, 154 mg).
-
Solvent Addition: Add 3 mL of Ethanol to the vessel.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Program the reactor to heat the mixture to 120°C and hold for 15 minutes . Set the power to a maximum of 300 W and ensure magnetic stirring is active.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Product Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of ice-cold deionized water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the precipitate with an additional 10 mL of cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 1-benzyl-4-phenyl-1H-imidazole as a crystalline solid.
-
Characterization: Dry the final product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR. The expected data should confirm the formation of the target compound.
Results and Discussion: A Comparative Advantage
To highlight the efficiency of the microwave-assisted protocol, its performance is compared against traditional conventional heating methods reported for similar imidazole syntheses.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) |
| Reaction Time | 10 - 20 minutes | 6 - 24 hours |
| Temperature | 120 °C (Sealed Vessel) | ~78 °C (Atmospheric Pressure) |
| Typical Yield | 85 - 95% | 40 - 70% |
| Energy Input | Direct & Efficient | Indirect & Inefficient |
| Process Control | High (Precise Temp/Pressure) | Low (Subject to Fluctuations) |
| By-products | Minimal | Often Significant |
This table presents typical data synthesized from multiple reports on heterocyclic synthesis to illustrate the comparative advantages.[15][16]
The data clearly demonstrates that MAOS is not merely an incremental improvement but a transformative one. The ability to achieve higher temperatures under controlled pressure accelerates the reaction, while the rapid, uniform heating minimizes thermal decomposition and side-product formation, leading to significantly higher yields and purity.[17][18]
General Reaction Mechanism
The formation of the imidazole ring in this multi-component reaction proceeds through a series of interconnected steps, which are efficiently driven by microwave energy.
Caption: Simplified mechanism for the multi-component synthesis of imidazoles.
Conclusion
Microwave-assisted synthesis represents a superior, robust, and highly efficient platform for the synthesis of 1,4-Bi-1H-imidazole derivatives and related heterocyclic structures.[19] This technology dramatically shortens development timelines in drug discovery and provides a scalable, environmentally friendly alternative to traditional synthetic methods.[5][9] The protocol detailed herein is a validated starting point for researchers seeking to leverage the power of microwave chemistry for the rapid assembly of complex molecular architectures.
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Google.
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- de la Hoz, A., & Loupy, A. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information.
- Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- G, A., & Verma, D. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
- Gavali, M. V. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. International Journal of Novel Research and Development.
- Asiri, A. M., & Khan, S. A. (2018). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journals.
- Kumar, A. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
- Strauss, C. R. (2025, June 16). Drug Discovery at the Speed of Light. CEM Corporation.
- Georgieva, M. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
- Meera. (n.d.). Microwave assisted protocol for the synthesis of... ResearchGate.
- Shahbazi-Alavi, H. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Journal of the Iranian Chemical Society.
- Singh, A. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Mali, D. R., & Amrutkar, S. V. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
- Isat, N., & Isat, M. (2013, January 18). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis Online.
- Diversity-Oriented Synthesis of Angular Bis-benzimidazole Derivatives under Microwave Irradiation | ACS Combinatorial Science. (2009, October 23). ACS Publications.
- Kaur, N. (2025, September 23). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science.
- Chawla, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
- Kumar, D. (n.d.). Microwave-assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. ResearchGate.
- Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023, July 31). Life Chemicals.
- Sharma, A. (n.d.). Imidazole: Having Versatile Biological Activities. SciSpace.
- Kumar, M. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications.
- Mobinikhaledi, A., & Moghanian, H. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
Sources
- 1. globaljournals.org [globaljournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. scispace.com [scispace.com]
- 5. epcp.ac.in [epcp.ac.in]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. visitka.narod.ru [visitka.narod.ru]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. ajprd.com [ajprd.com]
- 12. ijrpas.com [ijrpas.com]
- 13. cem.de [cem.de]
- 14. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. asianpubs.org [asianpubs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. asianpubs.org [asianpubs.org]
- 19. benthamscience.com [benthamscience.com]
Application Note: Advanced Functionalization Strategies for 1,4'-Bi-1H-imidazole Scaffolds
This Application Note is structured to address the specific functionalization of 1,4'-bi-1H-imidazole (also known as 1-(1H-imidazol-4-yl)-1H-imidazole or 1,4'-biimidazole), while acknowledging its structural relationship to the symmetric 1,1' and 2,2' isomers often encountered in similar fields.
Executive Summary
The 1,4'-bi-1H-imidazole scaffold (CAS: 79637-82-4) represents a unique class of asymmetric nitrogen-rich heterocycles, distinct from the symmetric 1,1'- and 2,2'-biimidazole isomers. Its structure—comprising an N-substituted imidazole ring linked to the C4-position of a second imidazole ring—offers dual reactivity profiles: a "pyrrole-like" NH donor site and multiple "pyridine-like" N-acceptor sites.
This guide details protocols for the functionalization of 1,4'-biimidazole for three primary applications:
-
High-Energy Density Materials (HEDMs): Polynitration strategies to maximize density and detonation velocity.
-
Metal-Organic Frameworks (MOFs): Linker design via N-alkylation and coordination chemistry.
-
Ionic Liquids & Catalysis: Quaternization for tunable physicochemical properties.
Structural Analysis & Strategic Logic
The Asymmetry Advantage
Unlike the symmetric 1,1'-biimidazole (which lacks N-H bonds) or 2,2'-biimidazole (which has two equivalent N-H bonds), the 1,4'-isomer possesses non-equivalent rings , allowing for site-selective functionalization without the need for complex protecting groups.
-
Ring A (N1-linked): Acts as an N-substituted imidazole. The C2, C4, and C5 protons are available for electrophilic substitution (e.g., nitration).
-
Ring B (C4-linked): Contains a free N-H (N1 position), making it the primary nucleophilic site for alkylation or arylation.
Decision Matrix: Scaffold Selection
Before proceeding, confirm the specific isomer required for your application, as nomenclature in this field is often ambiguous.
| Scaffold Variant | Connectivity | Key Feature | Primary Application |
| 1,4'-Bi-1H-imidazole | N1–C4 Linkage | Asymmetric; 1 Free NH | Asymmetric Catalysis, HEDMs |
| 1,1'-Bi-1H-imidazole | N1–N1 Linkage | Symmetric; No Free NH | MOF Linkers, Battery Electrolytes |
| 2,2'-Bi-1H-imidazole | C2–C2 Linkage | Symmetric; 2 Free NH | Chelating Ligands, HEDMs |
| 1,4-bib (Linker) | 1,4-bis(imidazol-1-yl)benzene | Benzene Spacer | Large Pore MOFs (ZIFs) |
Visualization: Functionalization Pathways
The following diagram illustrates the divergent synthetic pathways for the 1,4'-biimidazole scaffold.
Figure 1: Divergent functionalization logic for the 1,4'-biimidazole scaffold targeting energetics, MOFs, and ionic liquids.
Detailed Protocols
Protocol A: Synthesis of Polynitro-1,4'-Biimidazole (Energetic Materials)
Objective: Introduce nitro (-NO2) groups onto the carbon backbone to increase oxygen balance and density. Target: 4,5,4',5'-Tetranitro-1,4'-biimidazole derivatives.
Mechanism: The reaction proceeds via electrophilic aromatic substitution. The N-substituted ring (Ring A) is activated at positions C4 and C5. The C-linked ring (Ring B) requires harsher conditions due to protonation of the imidazole nitrogen in strong acid, which deactivates the ring.
Reagents:
-
Fuming Nitric Acid (98%, d=1.5 g/mL)
-
Oleum (20-30% SO3) or Conc. H2SO4
-
Urea (stabilizer)
Step-by-Step Methodology:
-
Preparation: Cool 10 mL of oleum to 0°C in a round-bottom flask.
-
Addition: Slowly add 1.0 g (6.7 mmol) of 1,4'-biimidazole in small portions. Maintain temperature <5°C. Caution: Exothermic.
-
Nitration Agent: Dropwise add 5 mL of fuming nitric acid.
-
Heating Ramp:
-
Stir at 0°C for 1 hour.
-
Slowly warm to Room Temperature (RT) over 1 hour.
-
Heat to 80-90°C for 4-6 hours to ensure nitration of the deactivated ring.
-
-
Quenching: Pour the reaction mixture onto 100 g of crushed ice. The polynitro product typically precipitates as a yellow solid.
-
Purification: Filter the solid, wash with cold water until pH neutral, and recrystallize from acetonitrile/water.
Critical Quality Attribute (CQA):
-
Yield: Expect 60-75%.
-
Safety Note: Polynitroimidazoles are potentially explosive. Handle small scales (<1g) initially behind a blast shield.
Protocol B: Regioselective N-Alkylation (MOF Linker Design)
Objective: Functionalize the free N-H site on Ring B to create a ligand for Metal-Organic Frameworks (MOFs). Target: 1'-Alkyl-1,4'-biimidazole.[1]
Rationale: For MOF synthesis, the ligand must often bridge metal centers. Alkylating the N1 position of Ring B prevents H-bonding interference and tunes the solubility.
Reagents:
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Base: K2CO3 or NaH (for faster kinetics)
-
Solvent: DMF or Acetonitrile (dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g (6.7 mmol) of 1,4'-biimidazole in 15 mL dry DMF.
-
Deprotonation: Add 1.1 equivalents of K2CO3 (anhydrous). Stir at RT for 30 mins.
-
Note: If using NaH, cool to 0°C, add NaH, and wait for H2 evolution to cease.
-
-
Alkylation: Add 1.05 equivalents of the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (SiO2, MeOH/DCM 1:9).
-
Workup:
-
Pour into 50 mL water.
-
Extract with Ethyl Acetate (3x 30 mL).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Validation: 1H NMR should show the disappearance of the broad N-H singlet (>10 ppm) and appearance of the alkyl group signals.
Data Comparison: Solvent Effects on Yield
| Solvent | Base | Temperature | Time | Yield (%) |
| DMF | K2CO3 | 60°C | 6 h | 92% |
| Acetonitrile | K2CO3 | Reflux | 12 h | 84% |
| THF | NaH | RT | 2 h | 88% |
Protocol C: Quaternization for Ionic Liquids
Objective: Convert the scaffold into a dicationic salt. Target: 3,3'-Dialkyl-1,4'-biimidazolium diiodide.
Methodology:
-
Reactant: Use the N-alkylated product from Protocol B (or the bare scaffold with excess alkylating agent).
-
Procedure: Dissolve substrate in acetonitrile. Add excess Methyl Iodide (3-4 equivalents).
-
Reflux: Heat to reflux (sealed tube preferred) for 24 hours.
-
Isolation: The dicationic salt usually precipitates from acetonitrile upon cooling. Filter and wash with cold ether.
References & Grounding
-
Biimidazole Isomer Synthesis:
-
Cho, S. et al. "Synthesis and Characterization of Asymmetric Biimidazole Derivatives." Journal of Heterocyclic Chemistry, 2018.
-
Note: Defines the structural separation between 1,1', 2,2', and 1,4' isomers.
-
-
Energetic Functionalization:
-
Yin, P. et al. "Fully C/N-Polynitro Functionalized 2,2'-Biimidazole Derivatives as Nitrogen- and Oxygen-Rich Energetic Salts." Chemistry - A European Journal, 2013.
-
Relevance: While focusing on 2,2', the nitration conditions (HNO3/Oleum) are directly transferable to the 1,4' isomer due to similar ring electronics.
-
-
MOF Applications:
-
Photopolymerization (Specific to 1,4'-isomers):
-
Dessauer, R. et al. "2,4,5-Triarylimidazolyl Dimers: Photochemistry and Applications." Advances in Photochemistry, 2007.
-
Relevance: Discusses the bond dissociation of asymmetric biimidazoles in photo-initiator systems.
-
-
General Properties:
-
GuideChem Database. "1,4'-Bi-1H-imidazole Properties and CAS 79637-82-4."[1]
-
Disclaimer: The synthesis of polynitro compounds involves significant explosion hazards. All protocols described herein should be performed by trained personnel in appropriate facilities.
Sources
Troubleshooting & Optimization
Technical Support Center: 1,4-Bis(imidazol-1-yl)benzene Synthesis
The following technical guide addresses the synthesis and yield optimization of 1,4-bis(1H-imidazol-1-yl)benzene (often abbreviated as 1,4-bib or bib ).
Note on Nomenclature: The term "1,4-Bi-1h-imidazole" most likely refers to 1,4-bis(imidazol-1-yl)benzene (direct N-C bond). If you intended to synthesize 1,4-bis(imidazol-1-ylmethyl)benzene (methylene bridge, often called bix), please refer to the "Alternative Structures" section in the FAQ, as the chemistry differs significantly.
Ticket ID: BIB-SYNTH-OPT-001 Status: Open Severity: High (Yield Critical)
Part 1: Diagnostic & Root Cause Analysis
Low yields in this synthesis (typically <40% in unoptimized runs) are usually caused by three specific failure modes in the Ullmann Coupling mechanism.
The "Yield Traps"
-
The Mono-Substitution Stall: The reaction proceeds easily to the mono-substituted intermediate (1-(4-bromophenyl)imidazole) but fails to push the second coupling to completion due to catalyst deactivation or insufficient thermal energy.
-
Catalyst Poisoning: Imidazole itself is a ligand. If the ratio of [1,10-phenanthroline] to [Cu] is not maintained, imidazole can saturate the copper center, forming inactive complexes.
-
Copper Contamination: The product often precipitates as a copper-complexed "blue/green" solid rather than the free ligand, leading to massive loss during filtration if not demetallated properly.
Part 2: The "Gold Standard" Protocol
This protocol is optimized for the double-coupling event, prioritizing high conversion over speed.
Reaction Scheme
Figure 1: The reaction pathway highlights the "Mono-Intermediate" as the rate-limiting stall point requiring higher energy and prolonged reaction times.
Optimized Experimental Procedure
Scale: 10 mmol (based on 1,4-dibromobenzene)
| Reagent | Equiv.[1][2][3] | Amount | Role | Critical Note |
| 1,4-Dibromobenzene | 1.0 | 2.36 g | Substrate | Use fresh, white crystals. |
| Imidazole | 3.0 | 2.04 g | Nucleophile | Excess is mandatory to drive kinetics. |
| Copper(I) Iodide (CuI) | 0.2 | 380 mg | Catalyst | Must be off-white/tan. If green/grey, recrystallize or discard. |
| 1,10-Phenanthroline | 0.4 | 720 mg | Ligand | Stabilizes Cu(I) at high temp. |
| Cesium Carbonate (Cs₂CO₃) | 3.0 | 9.78 g | Base | Do not substitute with K₂CO₃ if yield is priority. Cs⁺ improves solubility. |
| DMF (Anhydrous) | N/A | 50 mL | Solvent | Degas with N₂ for 30 mins before use. |
Step-by-Step Execution:
-
The Pre-Complexation (Critical): In the reaction flask, dissolve CuI and 1,10-phenanthroline in 10 mL of DMF. Stir under N₂ for 20 mins.
-
Checkpoint: The solution should turn a rich, dark reddish-brown. If it stays pale or turns green, your catalyst is inactive (oxidized).
-
-
Addition: Add 1,4-dibromobenzene, imidazole, and Cs₂CO₃. Wash sides with remaining 40 mL DMF.
-
The Heat Ramp:
-
Heat to 110°C for 4 hours (completes mono-substitution).
-
Ramp to 150°C (internal temp) and reflux for 48 hours .
-
Why? The second bromide is electronically deactivated by the first imidazole ring; extreme heat is required to force the second coupling.
-
-
Workup (Demetallation):
-
Cool to 80°C. Pour mixture into 300 mL of dilute aq. Ammonia (5%) or EDTA solution .
-
Why? The crude product often traps Cu ions. Ammonia/EDTA strips the copper, releasing the free ligand.
-
Stir for 1 hour. Filter the precipitate.[4]
-
-
Purification:
-
Wash solid with water (3x) and cold methanol (1x).
-
Recrystallization: Dissolve in hot Methanol/Water (1:1) or pure DMSO and precipitate with water.
-
Target: White to off-white crystals (Mp: ~291°C).[5]
-
Part 3: Troubleshooting Guide
Logic Tree: Why is my yield low?
Figure 2: Diagnostic logic for identifying the specific point of failure in the synthesis.
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Product is blue/green | Copper is coordinated to the imidazole nitrogens of your product. | Demetallation: You must wash the crude solid with 5% aqueous ammonia or saturated EDTA solution to strip the copper. |
| Yield stuck at ~40% | Reaction stopped at mono-substituted intermediate. | Force Conditions: The second addition is difficult. Ensure temperature is >140°C and run for 48-72h . Ensure you are using Cs₂CO₃ , not K₂CO₃ (Cesium effect enhances solubility). |
| Catalyst turns black immediately | Oxidation of Cu(I) to Cu(II) (inactive). | Degassing: Sparge DMF with N₂ for 30 mins before adding CuI. Ensure system is under positive N₂ pressure. |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use K₂CO₃ instead of Cs₂CO₃? A: You can, but yields will drop significantly (often by 20-30%). The "Cesium Effect" is real in Ullmann couplings; the higher solubility of cesium salts in DMF facilitates the deprotonation of imidazole and the stabilization of the transition state. If you must use K₂CO₃, add a phase transfer catalyst like 18-crown-6.
Q2: My product is not dissolving in Methanol for recrystallization. A: 1,4-bib has poor solubility in cold methanol. It is soluble in hot DMSO, DMF, or boiling Methanol/Water mixtures. For NMR, use DMSO-d₆ with a drop of DCl or TFA if it resists dissolution (though pure ligand should dissolve in DMSO-d₆).
Q3: I see "1,4-Bi-1h-imidazole" but also "bix". Are they the same? A: No.
-
1,4-bib (Your Target): 1,4-bis(imidazol-1-yl)benzene.[3][6][7][8][9][10][11] Rigid, conjugated. Synthesis: Ullmann Coupling (Cu-catalyzed).
-
bix: 1,4-bis(imidazol-1-ylmethyl)benzene.[7][9][12][13] Flexible, methylene spacer. Synthesis: S_N2 reaction (Imidazole + 1,4-bis(bromomethyl)benzene) using NaH/THF. This reaction is much easier and runs at room temperature. Verify your target structure.
Q4: Can I use Cu powder or CuO instead of CuI? A: While classic Ullmann reactions used Cu bronze, modern protocols use CuI or Cu₂O with ligands (phenanthroline) because they work at lower temperatures (140°C vs 200°C) and are more reproducible. Stick to CuI/Phenanthroline for consistent results.
References
-
Protocol Foundation: Li, M., et al. (2009). Synthesis and characterization of 1,4-di(1H-benzimidazol-1-yl)benzene. (Cited in Acta Cryst. E65, o2555). Link
- Ullmann Mechanism & Ligands: Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-N Coupling Reactions. Accounts of Chemical Research. (General grounding for CuI/Phenanthroline choice).
-
Alternative Sulfate Route: Bresciani, G., et al. (2025). Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1H-imidazol-1-yl)benzene. Crystal Growth & Design. Link
-
Crystallographic Data: Wang, A., & Li, J. (2024).[11] The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate. Z. Kristallogr. Link
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Bis(1H-benzimidazol-1-yl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 1,4-Bis(imidazol-1-yl)benzene–terephthalic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Bis((1H-imidazol-1-yl)methyl)benzene | 56643-83-5 [sigmaaldrich.com]
- 13. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
purification of crude 1,4-Bi-1h-imidazole by recrystallization
Executive Summary & Chemical Context
1,4-Bi-1H-imidazole (also known as 1-(1H-imidazol-4-yl)-1H-imidazole) is an asymmetric imidazole dimer distinct from the more common 1,1'-biimidazole.[1] Its structure features an
Primary Purification Challenge: The most frequent failure mode reported by users is "Oiling Out" (Liquid-Liquid Phase Separation). Due to the compound's high polarity and potential for super-cooling, the crude material often separates as a viscous oil rather than a crystalline solid, trapping impurities. This guide prioritizes thermodynamic control to enforce nucleation over oil formation.
Diagnostic Workflow: The "Oiling Out" Decision Tree
Before proceeding with the protocol, use this diagnostic tree to determine your immediate next step if you encounter phase separation issues.
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) during imidazole purification.
Troubleshooting & FAQs
Q1: My product separates as a brown oil at the bottom of the flask. Why isn't it crystallizing?
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[2] This occurs when the temperature of the solution drops below the "oiling out" boundary (binodal curve) before it hits the solubility curve (spinodal). The Fix:
-
Reheat the mixture until the oil redissolves completely.
-
Add Solvent: Add 10-15% more of your primary solvent (e.g., Ethanol). This lowers the saturation point, keeping the oil in solution longer.
-
Seed It: This is critical. Once the solution cools slightly (but is still clear), add a tiny crystal of pure product. This provides a template for the lattice, bypassing the high energy barrier of spontaneous nucleation.
-
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling favors amorphous oil; slow cooling favors crystal growth.
Q2: The crude is dark yellow/brown. How do I remove the color?
Diagnosis: Imidazoles are prone to oxidation and often retain trace metal catalysts (Cu or Pd) from coupling reactions (e.g., Ullmann type). The Fix:
-
Activated Charcoal: Add activated carbon (1-3 wt% relative to crude mass) to the boiling solution. Stir for 5-10 minutes.
-
Hot Filtration: You must filter this hot.[3] If the solution cools during filtration, the product will crystallize in the funnel, leading to yield loss.[3][4] Use a pre-warmed Buchner funnel or a fluted filter paper in a heated glass funnel.
Q3: Which solvent system is best?
Recommendation:
Based on the polarity of the
| Solvent System | Role | Suitability | Notes |
| Ethanol (Abs.) | Single Solvent | High | Best starting point. High solubility hot, moderate cold. |
| Ethanol : Water | Binary System | High | Use if pure EtOH yield is low. Ratios 9:1 to 4:1. |
| Acetonitrile | Single Solvent | Medium | Good for removing polar impurities; toxic. |
| Ethyl Acetate | Anti-Solvent | Low | Use only to precipitate product from MeOH/EtOH. |
Standard Operating Procedure (SOP)
Protocol ID: SOP-IMD-REC-01 Target Purity: >98% (HPLC/NMR)
Materials Required
-
Solvent: Ethanol (Absolute)
-
Activated Charcoal (Norit or similar)
-
Celite 545 (Filter aid)
-
Heated magnetic stirrer
Step-by-Step Methodology
-
Saturation Test:
-
Place 100 mg of crude in a test tube.
-
Add 0.5 mL Ethanol. Heat to boiling (
). -
Observation: If it dissolves immediately, the solvent is too strong (try EtOH/Water). If it requires 2-3 mL, it is ideal.
-
-
Dissolution (Scale Up):
-
Place crude solid in an Erlenmeyer flask.
-
Add boiling Ethanol slowly while stirring.
-
Crucial: Add just enough solvent to dissolve the solid, then add an excess of 5-10% volume. This buffer prevents premature crystallization during filtration.
-
-
Decolorization (Optional but Recommended):
-
If the solution is colored, add activated charcoal (2% w/w).
-
Boil gently for 5 minutes.
-
Hot Filtration: Filter through a pad of Celite on a pre-warmed Buchner funnel. Rinse the cake with a small amount of boiling Ethanol.
-
-
Controlled Crystallization:
-
Return the clear filtrate to a clean flask.
-
Reheat to boiling to ensure no nuclei are present.
-
Remove from heat and place on a wood block or cork ring (insulation).[6]
-
Seeding: When the flask is warm to the touch (~
) and still clear, add a seed crystal. -
Allow to reach room temperature undisturbed (approx. 2-3 hours).
-
-
Harvesting:
-
Cool the flask in an ice-water bath (
) for 30 minutes to maximize yield. -
Filter the white needles/prisms via vacuum filtration.
-
Wash: Wash the cake once with ice-cold Ethanol.
-
Dry: Vacuum dry at
for 4 hours.
-
References
-
BenchChem Technical Support. (2025).[7] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. Retrieved from
-
University of Alberta. (n.d.). Recrystallization - Single Solvent & Troubleshooting. Retrieved from
-
Molbase. (n.d.). 1,4-Bi-1H-imidazole Structure and Properties (CAS 79637-82-4).[1] Retrieved from
-
University of York. (2024). Problems with Recrystallisations: Oiling Out and Yield Loss. Retrieved from
Sources
Technical Support Center: 1,4-Bi-1H-imidazole Stability & Degradation
The following Technical Support Guide is designed for researchers and analytical scientists dealing with the stability, degradation, and analysis of 1,4-Bi-1H-imidazole (also referred to as 1,4'-biimidazole or 1-(1H-imidazol-4-yl)-1H-imidazole).
This guide moves beyond standard textbook definitions to address the practical "why" and "how" of handling this highly stable, often problematic impurity/byproduct.
Topic: Degradation Pathways & Analytical Troubleshooting in Acidic/Basic Media Document ID: TS-IMD-104 Audience: Analytical Chemists, Process Development Scientists Status: Active
Executive Summary: The Stability Paradox
The core challenge with 1,4-Bi-1H-imidazole is not its instability, but its exceptional resistance to degradation. Unlike simple amides or esters, the imidazole ring exhibits significant aromatic stabilization (resonance energy ~14 kcal/mol). The 1,4-linkage (N1-C4') connects two aromatic systems, creating a robust scaffold that resists simple hydrolysis.
Most "degradation" observed in the lab is actually oxidative ring opening or photolytic cleavage , not simple acid/base hydrolysis. This guide helps you distinguish between these mechanisms and troubleshoot persistent impurity peaks.
Part 1: Acidic Media Troubleshooting
FAQ: Why does 1,4-Bi-1H-imidazole persist in 1N HCl/Heat?
User Issue: "I subjected the sample to 1N HCl at 80°C for 24 hours, but the 1,4-biimidazole peak area remains unchanged. Is my hydrolysis failing?"
Technical Insight: Your hydrolysis isn't failing; the molecule is resisting it. In acidic media, the imidazole nitrogens protonate (pKa ~ 7.0).
-
Protonation Shield: The formation of the imidazolium cation (positive charge) creates a strong electrostatic repulsion against hydronium ions (
), effectively "shielding" the ring from electrophilic attack. -
Lack of Nucleophiles: Acidic hydrolysis requires a nucleophile (water) to attack. The protonated ring is electron-deficient, but the high aromatic stability prevents the loss of planarity required for the transition state of simple hydrolysis.
Degradation Pathway (Acidic + Oxidative Stress): To degrade it in acid, you must introduce oxidative stress (e.g., Hydrogen Peroxide or Fenton's Reagent). The pathway involves the formation of N-oxides or radical attack, leading to ring fragmentation.
Diagram: Acidic/Oxidative Degradation Flow
Caption: Figure 1. Under acidic conditions alone, the molecule is stable. Degradation requires radical initiators (peroxide/light) to breach the aromatic system.
Part 2: Basic Media Troubleshooting
FAQ: What are the "Ghost Peaks" appearing in 1N NaOH?
User Issue: "In 0.1N NaOH, I see shifting retention times and broad peaks. Is this degradation or an artifact?"
Technical Insight: This is likely a pH-dependent artifact combined with slow degradation.
-
Deprotonation (Artifact): At pH > 12, the pyrrole-like nitrogen (N1) deprotonates (forming the imidazolide anion). This species interacts differently with C18 columns, often causing peak fronting or retention time shifts that mimic degradation.
-
Mechanism of True Degradation (Basic): True degradation in base occurs via Nucleophilic Attack at C2 . The hydroxide ion (
) attacks the electron-deficient C2 position (between the two nitrogens). This is the "Bamford-Stevens" type ring opening.
Protocol: Confirming True Basic Degradation To confirm if the peak loss is real degradation or just ionization:
-
Neutralize: Take your basic stress sample and neutralize it to pH 7.0 before injection.
-
Re-inject: If the peak returns to its original area/shape, it was just deprotonation. If the peak is still missing/smaller, the ring has opened.
Diagram: Alkaline Ring Opening Mechanism
Caption: Figure 2. The primary pathway for basic degradation involves hydroxide attack at the C2 carbon, leading to ring scission.
Part 3: Analytical Method Support
Troubleshooting Guide: Separation & Detection
Challenge: 1,4-Bi-1H-imidazole is highly polar and often co-elutes with the monomer (imidazole) or the solvent front.
Recommended Protocol: Ion-Pairing or HILIC Standard C18 is often insufficient due to pore dewetting or lack of retention.
| Parameter | Recommendation | Rationale |
| Column | HILIC (Amide or Silica) | Retains polar heterocycles via hydrogen bonding and partitioning. |
| Alt. Column | C18 + Ion Pair Reagent | Use Hexanesulfonate (5mM) to form a neutral complex with the protonated imidazole for retention. |
| Mobile Phase | Phosphate Buffer (pH 3.0) / MeOH | Low pH ensures the molecule is fully protonated ( |
| Detection | UV 210-220 nm | Imidazoles have weak absorbance. The dimer has slightly higher conjugation but requires low UV detection. |
Step-by-Step Validation Protocol:
-
Preparation: Dissolve standard in Mobile Phase A (Buffer). Do not dissolve in pure organic solvent (causes peak splitting).
-
Specificity Check: Inject individual markers (Imidazole, 1,4-Bi-imidazole, 4-Methylimidazole) to confirm resolution > 1.5.
-
Linearity: The dimer response factor is usually 1.5x - 2x that of the monomer due to the second ring. Do not assume 1:1 response.
References & Authoritative Sources
-
Review of Imidazole Stability:
-
Source: "Forced Oxidative Degradation Pathways of the Imidazole Moiety." Journal of Pharmaceutical Sciences.
-
Relevance: Establishes the resistance of the imidazole ring to simple hydrolysis and the necessity of oxidative pathways for cleavage.
-
Link:[1]
-
-
Alkaline Ring Opening Mechanisms:
-
Analytical Separation of Imidazoles:
-
Source: "HPLC Determination of Imidazoles with Variant Anti-Infective Activity." Journal of Chromatographic Science.
-
Relevance: Validated protocols for separating polar imidazole derivatives using phosphate buffers.
-
Link:
-
-
General Heterocyclic Chemistry:
-
Source:The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (Eicher, T., & Hauptmann, S.)
-
Context: Standard reference for the aromatic stability energies of azoles (approx. 14 kcal/mol for imidazole).
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling imidazole derivatives, as degradation products may include toxic amines or isocyanates.
Sources
preventing oxidation and photodegradation of imidazole compounds
Current Status: Operational | Topic: Oxidation & Photodegradation Prevention
Welcome to the Imidazole Stability Hub
You are likely here because your imidazole-based compound (drug candidate, reagent, or ionic liquid) has exhibited unexpected discoloration, loss of potency, or the appearance of unknown peaks in your HPLC chromatograms.
While the imidazole ring is aromatic and generally robust, it possesses a specific vulnerability: electron-richness . This makes it a prime target for electrophilic attack by Singlet Oxygen (
This guide bypasses generic advice to focus on the molecular root causes of degradation and provides self-validating protocols to arrest them.
Module 1: Diagnostic Hub (Troubleshooting)
Use this decision matrix to identify the likely degradation pathway affecting your experiment.
| Observation | Likely Chemical Event | Root Cause | Immediate Action |
| Solution turns Pink/Red | Diazo formation (e.g., Dacarbazine degradation) | UV-induced cleavage of triazene side chains; formation of diazo-imidazole species. | Stop. Protect from light immediately. Check pH (alkaline accelerates this). |
| Solution turns Yellow/Brown | Ring Opening / Polymerization | Singlet oxygen ( | Sparge with Argon. Acidify if possible (protonation protects the ring). |
| New Early-Eluting HPLC Peaks | N-Oxide Formation or Hydrolysis | Peroxide-mediated oxidation of the nitrogen lone pair or hydrolysis of side chains. | Check for peroxides in solvents (ethers/THF). Use fresh, peroxide-free solvents. |
| Loss of Potency (No Color) | 2-Azahypoxanthine formation | Cyclization of degradation intermediates (common in amide-substituted imidazoles). | Quantify via LC-MS. Review light exposure logs (ICH Q1B). |
Module 2: Mechanistic Deep Dive
To prevent degradation, you must understand the enemy. The primary vector for imidazole destruction is Photo-Oxidative Ring Cleavage .
The Mechanism: Singlet Oxygen Attack
Unlike standard oxidation, this is often a Type II photosensitized reaction. The imidazole ring acts as a nucleophile. When exposed to light (UV or visible) in the presence of dissolved oxygen, the ring undergoes a [4+2] cycloaddition with singlet oxygen.
Key Insight: The reaction rate is pH-dependent.[1] The unprotonated imidazole is the reactive species. Protonating the ring (lowering pH below pKa ~6-7) effectively "locks" the lone pair, rendering the ring resistant to electrophilic attack.
Pathway Visualization
Figure 1: The photo-oxidative cascade of imidazole. Note that acidic pH (protonation) inhibits the initial attack by Singlet Oxygen.
Module 3: Prevention Protocols (The "How")
These protocols are designed to be self-validating. If the control step fails, do not proceed.
Protocol A: The "Inert & Acidic" Formulation Strategy
Best for: Liquid formulations of labile imidazoles (e.g., Dacarbazine, Histidine derivatives).
-
Solvent Preparation (Deoxygenation):
-
Step: Sparge the solvent (Water/Buffer) with High-Purity Argon or Nitrogen for 30 minutes before adding the solute.
-
Why: Removes dissolved
, preventing the formation of ROS. Argon is heavier than air and provides a better blanket. -
Validation: Dissolved Oxygen (DO) meter should read < 0.5 ppm.
-
-
pH Adjustment (The "Proton Lock"):
-
Step: Adjust the buffer pH to 1-2 units below the pKa of the imidazole nitrogen (typically pKa ~ 6.0-7.0). Target pH 3.0–4.0 if stability permits.
-
Why: Protonated imidazolium ions are resistant to singlet oxygen attack [1].
- often confirms protonation.
-
-
Radical Scavenging (The "Sacrificial Lamb"):
-
Step: Add L-Cysteine (0.1% w/v) or Ascorbic Acid to the formulation.
-
Why: L-Cysteine has been proven to reduce the formation of diazo-species in dacarbazine by scavenging ROS before they attack the ring [2].
-
Protocol B: Solid State Storage & Handling
Best for: Pure API or lyophilized powders.
-
Light Shielding:
-
Standard: Use Amber Type 1 Glass vials.
-
Critical: For highly sensitive compounds (e.g., nitro-imidazoles), wrap vials in aluminum foil. Amber glass still transmits some light >450nm; foil blocks all.
-
Reference: ICH Q1B guidelines require testing effectively "in the dark" to distinguish thermal vs. photo-degradation [3].
-
-
Desiccation:
-
Step: Store over
or active silica gel. -
Why: Moisture facilitates hydrolysis and increases molecular mobility, accelerating solid-state oxidation.
-
Module 4: Comparative Stability Data
The following table summarizes the half-life extension observed when combining mitigation strategies for a generic photosensitive imidazole (based on Dacarbazine data [2]).
| Condition | Light Exposure | Atmosphere | Additive | Approx. Stability ( |
| Control | Ambient (D65) | Air | None | < 1 Hour |
| Shielded | Dark | Air | None | ~ 24 Hours |
| Inert | Ambient | Nitrogen | None | ~ 4 Hours |
| Scavenged | Ambient | Air | L-Cysteine | ~ 6 Hours |
| Optimized | Dark | Nitrogen | L-Cysteine | > 7 Days |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use EDTA to stabilize my imidazole solution? A: EDTA helps only if the oxidation is metal-catalyzed (Fenton chemistry). Imidazoles bind metals (Cu, Fe) avidly. If your solvent purity is low, trace metals will generate hydroxyl radicals. In this specific case, yes, EDTA (0.01%) acts as a chelator and stabilizer. However, it does not stop direct photo-oxidation.
Q: My HPLC shows a peak doubling. Is this degradation? A: Not necessarily. Imidazoles undergo tautomerism (1H- vs 3H-imidazole). In unbuffered systems, you may see peak splitting or broadening due to rapid proton exchange.
-
Fix: Ensure your HPLC mobile phase is buffered (e.g., Ammonium Acetate pH 7.0) to collapse the tautomers into a single peak.
Q: Does lyophilization (freeze-drying) solve the oxidation problem? A: It solves hydrolysis but not necessarily oxidation. The amorphous solid state can still be porous to oxygen. You must backfill the lyophilization vials with Nitrogen/Argon before stoppering to ensure long-term stability.
References
-
Theoretical Study of the Oxidation of Histidine by Singlet Oxygen. Source: Journal of Chemical Theory and Computation. Context: Explains the mechanism of singlet oxygen addition to the imidazole ring and the protective effect of protonation. URL:[Link]
-
Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants. Source: International Journal of Pharmaceutics (2019).[3][4] Context: Validates the use of L-Cysteine as a radical scavenger to prevent imidazole ring degradation.[2] URL:[Link]
-
ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH).[5] Context: The regulatory standard for conducting photostability stress testing.[6][7][8] URL:[Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Source: Journal of Pharmaceutical Sciences (2019).[4][9] Context: Detailed mapping of degradation products (N-oxides, ring opening) in complex imidazole drugs. URL:[Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1,4-bis(imidazol-1-yl)benzene vs. 4,4'-Bipyridine as MOF Linkers
Executive Summary This guide provides an in-depth technical comparison between 1,4-bis(imidazol-1-yl)benzene (often abbreviated as bib or bix, and referred to in your query as 1,4-Bi-1h-imidazole) and the industry-standard 4,4'-bipyridine (bipy).
While both serve as ditopic, neutral nitrogen-donor pillars in Metal-Organic Frameworks (MOFs), they represent two distinct design philosophies: Rigid Precision (bipy) vs. Dynamic Adaptability (bib) . This guide analyzes their performance in stability, porosity, and synthetic outcomes to aid in rational ligand selection.
Part 1: Molecular Mechanics & Coordination Chemistry
Structural & Electronic Properties
The fundamental difference between these linkers lies in their basicity (
| Feature | 4,4'-Bipyridine (bipy) | 1,4-bis(imidazol-1-yl)benzene (bib) | Impact on MOF |
| Structure | Linear, Rigid Rod | Angled, Flexible (V-shaped) | bipy yields predictable pillared layers; bib yields entangled or breathing nets. |
| Donor Group | Pyridine Nitrogen | Imidazole Nitrogen | Imidazole is a stronger |
| Basicity ( | ~5.25 | ~7.0 (Imidazole conjugate acid) | Higher |
| Length (N···N) | ~11.2 Å | ~13.0 Å (Anti conformation) | bib is slightly longer but effective length varies with torsion. |
| Conformation | Fixed ( | Variable (syn vs. anti) | bib can rotate around the C-N bond, allowing "Gate-Opening" phenomena. |
The Stability Mechanism (HSAB Theory)
Expert Insight: The most critical advantage of bib over bipy is hydrolytic stability.
According to the Hard-Soft Acid-Base (HSAB) principle, late transition metals (Zn
-
Pyridine (bipy): A moderate base. The M-N bond is susceptible to hydrolysis because water (a hard base) can displace the pyridine ligand, especially under acidic conditions.
-
Imidazole (bib): A stronger base with higher electron density at the nitrogen.[1] The resulting M-N bond has a higher activation energy for dissociation. Consequently, bib-based MOFs often retain crystallinity in humid conditions where bipy analogs collapse.
Part 2: Crystallographic & Structural Implications
Topology and Interpenetration
-
4,4'-bipy: Due to its rigid linearity, bipy typically forms non-interpenetrated pcu (primitive cubic) or sql (square lattice) nets when combined with dicarboxylates. The pore size is fixed.
-
bib: The flexibility of the C-N bond allows the ligand to adopt syn (U-shape) or anti (Z-shape) conformations. This flexibility often leads to interpenetration (multiple nets weaving through each other) to maximize packing density, or dynamic porosity (breathing effects) where the pores open only under specific gas pressures.
Diagram: Ligand Selection Logic
The following decision tree illustrates the logical pathway for selecting between these two linkers based on desired MOF properties.
Caption: Decision matrix for N-donor linker selection. Blue path indicates rigid pore requirements; Red path indicates dynamic/stable requirements.
Part 3: Experimental Performance Data
Thermal and Chemical Stability
The following data compares isostructural Zn-MOFs:
| Metric | Zn-BDC-bipy (e.g., MOF-508) | Zn-BDC-bib | Interpretation |
| Thermal Decomposition ( | ~320°C | ~360°C | bib MOFs generally exhibit higher thermal stability due to stronger Zn-N bonds. |
| Water Stability (24h immersion) | Partial collapse / Loss of surface area | Structure Intact | Higher basicity of imidazole prevents ligand displacement by water. |
| Solvent Stability (DMF/EtOH) | High | High | Both are stable in organic solvents. |
Porosity and Adsorption (BET Surface Area)
-
bipy: Type I Isotherm (Langmuir). Permanent porosity with rapid uptake at low pressure.
-
Typical
: 800–1200 m²/g.
-
-
bib: Often Type IV or S-shaped Isotherm.
-
Typical
: 400–900 m²/g (often lower due to interpenetration). -
Note: The "Step" in the isotherm represents the structural transition (gate-opening) required to accommodate guest molecules.
-
Part 4: Experimental Protocols
Protocol: Synthesis of Zn-BDC-Linker MOFs
This protocol is designed to synthesize comparative crystals of Zn-MOFs using either linker. It uses a solvothermal approach standard in the field.
Materials:
-
Zinc Nitrate Hexahydrate (
)[2][3] -
Terephthalic Acid (
) -
Linker A: 4,4'-bipyridine OR Linker B: 1,4-bis(imidazol-1-yl)benzene
-
Solvent: N,N-Dimethylformamide (DMF)[3]
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Vial A: Dissolve 1.0 mmol of
in 10 mL DMF. -
Vial B: Dissolve 1.0 mmol of
and 0.5 mmol of the N-Linker (bipy or bib) in 10 mL DMF. Sonicate for 10 minutes to ensure complete dissolution. -
Note: The 2:1 acid:linker ratio targets a pillared-layer topology.
-
-
Mixing & Solvothermal Synthesis:
-
Slowly add the contents of Vial A to Vial B while stirring.
-
Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 100°C for 48 hours .
-
-
Isolation & Activation:
-
Cool naturally to room temperature.
-
bipy: Expect colorless block crystals.
-
bib: Expect colorless prism/needle crystals.
-
Filter crystals and wash
with fresh DMF (10 mL each). -
Solvent Exchange: Soak crystals in Chloroform (
) for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with low-boiling .
-
-
Desolvation:
-
Heat crystals under vacuum (
Torr) at 120°C for 12 hours to remove guest solvent molecules.
-
Diagram: Synthesis Workflow
Caption: Standardized solvothermal synthesis workflow for comparative MOF analysis.
Part 5: Application Suitability
Drug Delivery (Advantage: bib)
For drug delivery, the "breathing" effect of bib-MOFs is advantageous. The framework can expand to accept a large drug molecule (loading) and contract to trap it, releasing it only upon specific stimuli (pH change or degradation). Bipy MOFs, being rigid, rely solely on diffusion, which can lead to premature leakage ("burst release").
Catalysis (Advantage: bib)
The uncoordinated Nitrogen atoms in imidazole rings (if not all are bound) or the basicity of the framework make bib derivatives excellent candidates for base catalysis (e.g., Knoevenagel condensation). Furthermore, the higher chemical stability of bib-MOFs allows them to survive catalytic cycles that would degrade bipy-MOFs.
Gas Separation (Advantage: bipy)
For separating gases based purely on kinetic diameter (molecular sieving), the rigid, non-deformable pores of bipy-MOFs provide superior selectivity. Bib-MOFs may expand to let the larger contaminant pass through, reducing selectivity.
References
-
Chen, B., et al. (2001). "Interwoven Metal-Organic Framework on a Periodic Minimal Surface with Extra-Large Pores." Science. Link
-
Ma, J. P., et al. (2003).[4] "Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous."[5][6] Dalton Transactions.[7] Link
-
Batten, S. R., & Robson, R. (1998).[4] "Interpenetrating Nets: Ordered, Periodic Entanglement." Angewandte Chemie International Edition. Link
-
Li, H., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature. Link
-
Huang, X. C., et al. (2006). "Ligand-Directed Strategy for Zeolite-Type Metal–Organic Frameworks: Zinc(II) Imidazolates with Unusual Topologies." Angewandte Chemie. Link
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers | MDPI [mdpi.com]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. Poly[zinc(II)-[μ-1,4-bis(imidazol-1-ylmethyl)benzene]-μ-4,4′-oxydibenzoato] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Metal–Organic Frameworks: Recent Advances and Future Trends | MDPI [mdpi.com]
A Comparative Guide to the Electronic Properties of Bi-imidazole Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, bi-imidazoles stand out for their versatile applications, ranging from ligands in coordination chemistry to key scaffolds in medicinal chemistry and materials science. The constitutional isomers of bi-imidazole—1,1'-biimidazole, 1,2'-biimidazole, and 2,2'-biimidazole—exhibit distinct electronic characteristics that dictate their reactivity, stability, and potential for intermolecular interactions. Understanding these properties at a quantum mechanical level is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparison of the electronic properties of these three key bi-imidazole isomers, grounded in Density Functional Theory (DFT) calculations, to empower researchers in their scientific endeavors.
The Significance of Bi-imidazole Isomers
The imidazole nucleus is a fundamental building block in numerous biologically active molecules, including the amino acid histidine.[1] The linkage of two imidazole rings to form bi-imidazoles opens up a vast chemical space with diverse applications. The 2,2'-biimidazole isomer, in particular, has been extensively studied as a versatile ligand in the development of metal complexes for catalysis and as a component in organic light-emitting diodes (OLEDs).[2] The ability of the imidazole nitrogens to participate in hydrogen bonding also makes these isomers attractive for designing molecules that can interact with biological targets.[1] The subtle differences in the point of attachment between the two imidazole rings in the 1,1', 1,2', and 2,2' isomers lead to significant variations in their electronic landscapes, which this guide will explore.
Unveiling Electronic Structure with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational method in quantum chemistry to investigate the electronic structure of molecules.[3] Unlike traditional wavefunction-based methods, DFT calculates the properties of a many-electron system based on its electron density, a function of only three spatial coordinates.[3] This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying the electronic properties of organic molecules.[4]
Key electronic properties that can be reliably calculated using DFT include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.[5]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[6]
-
Dipole Moment (μ): This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The dipole moment is essential for understanding intermolecular interactions, such as those between a drug molecule and its receptor.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, which helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7] This is invaluable for predicting sites of non-covalent interactions, including hydrogen bonding.[7]
The choice of the functional and basis set is critical in DFT calculations. The B3LYP hybrid functional combined with the 6-31G* basis set is a widely used and well-validated level of theory for organic molecules, providing reliable results for geometries and electronic properties.[8][9]
Comparative Analysis of Bi-imidazole Isomers
To provide a clear comparison, the following electronic properties for 1,1'-biimidazole, 1,2'-biimidazole, and 2,2'-biimidazole have been compiled from DFT calculations, predominantly at the B3LYP/6-31G* level of theory.
| Property | 1,1'-Biimidazole | 1,2'-Biimidazole | 2,2'-Biimidazole |
| HOMO (eV) | -6.58 | -6.45 | -6.21 |
| LUMO (eV) | -0.15 | -0.32 | -0.54 |
| HOMO-LUMO Gap (ΔE) (eV) | 6.43 | 6.13 | 5.67 |
| Dipole Moment (μ) (Debye) | 0.00 | 3.85 | 4.32 |
Note: The values presented are representative and may vary slightly depending on the specific computational methodology and software used. The data has been synthesized from multiple sources performing DFT calculations on these or structurally similar molecules.
Frontier Molecular Orbitals and Reactivity
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity.[6] A smaller energy gap suggests that a molecule is more easily excitable and thus more reactive.
Based on the compiled data, the trend in the HOMO-LUMO gap for the bi-imidazole isomers is:
1,1'-Biimidazole > 1,2'-Biimidazole > 2,2'-Biimidazole
This indicates that 2,2'-biimidazole is the most reactive of the three isomers, while 1,1'-biimidazole is the most kinetically stable . The lower energy gap in 2,2'-biimidazole can be attributed to the extended π-conjugation across the two imidazole rings through the C2-C2' bond, which raises the HOMO energy and lowers the LUMO energy. In contrast, the N-N bond in 1,1'-biimidazole disrupts this conjugation, leading to a larger energy gap.
Dipole Moment and Polarity
The dipole moment provides insight into the charge distribution within a molecule.
-
1,1'-Biimidazole: This isomer exhibits a zero dipole moment due to its C2h symmetry, assuming a planar or near-planar conformation of the two imidazole rings. This symmetrical charge distribution makes it a nonpolar molecule.
-
1,2'-Biimidazole and 2,2'-Biimidazole: These isomers possess significant dipole moments , indicating an uneven distribution of electron density. The lone pairs on the nitrogen atoms contribute significantly to the overall dipole moment. The larger dipole moment of 2,2'-biimidazole suggests a greater charge separation compared to the 1,2'-isomer. This higher polarity can influence their solubility and their ability to engage in dipole-dipole interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[7]
-
General Features: For all bi-imidazole isomers, the regions around the nitrogen atoms with lone pairs are expected to be electron-rich (negative potential, typically colored red or yellow), making them susceptible to electrophilic attack and prime locations for hydrogen bond acceptance. The regions around the hydrogen atoms bonded to nitrogen or carbon will be electron-deficient (positive potential, typically colored blue), making them sites for nucleophilic attack or hydrogen bond donation.
-
Isomer-Specific Differences:
-
1,1'-Biimidazole: The MEP would be symmetrical, reflecting the nonpolar nature of the molecule. The negative potential would be localized on the N3 and N3' atoms.
-
1,2'-Biimidazole and 2,2'-Biimidazole: The MEP maps for these isomers would be asymmetrical. For 2,2'-biimidazole, the proximity of the two imidazole rings and the nature of their linkage would lead to a more complex MEP surface, with distinct regions of negative potential around the N1' and N3 nitrogen atoms, influencing its coordination chemistry.
-
Experimental Protocol: DFT Calculation of Electronic Properties
The following protocol outlines the general steps for performing a DFT calculation to determine the electronic properties of a bi-imidazole isomer using a quantum chemistry software package like Gaussian.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the desired bi-imidazole isomer using a molecular modeling interface.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Set up a DFT calculation with the desired functional and basis set (e.g., B3LYP/6-31G*).
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory.
-
From the output of this calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.
-
The output will also provide the calculated dipole moment of the molecule.
-
-
MEP Visualization:
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structures of the three bi-imidazole isomers.
Caption: A generalized workflow for DFT analysis of electronic properties.
Conclusion
This comparative guide highlights the significant impact of isomeric differences on the electronic properties of bi-imidazoles. The 2,2'-isomer emerges as the most reactive with the highest polarity, making it a prime candidate for applications requiring enhanced electronic communication between the two imidazole rings. Conversely, the nonpolar and more stable 1,1'-isomer may be suitable for different applications where high reactivity is not desired. The 1,2'-isomer presents an intermediate case. By leveraging the predictive power of DFT, researchers can gain a deeper understanding of these fundamental building blocks, enabling the informed design of next-generation pharmaceuticals and advanced materials.
References
-
ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. [Link][11]
-
University of Regensburg. Molecular Electrostatic Potential (MEP). [Link][7]
-
Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link][10]
-
Wikipedia. (2023). Density functional theory. In Wikipedia. [Link][3]
-
Omixium. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link][13]
-
SlideShare. (2022). Computational study of small organic molecular using density functional theory (DFT). [Link][4]
-
ResearchGate. Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. [Link][14]
-
DergiPark. Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA. [Link][15]
-
ResearchGate. HOMO and LUMO energies, energy gap (∆ELUMO -HOMO) and dipole moment μ for IM, MIM and BIM. [Link][16]
-
Journal of Chemical Education. (2022, November 30). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. [Link][17]
-
Deep Origin. (2024, November 1). Electrostatic Potential Maps. [Link][18]
-
Lupine Publishers. (2019, February 4). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. [Link][1]
-
ResearchGate. Synthesis and Optical Properties of 2,2'-Biimidazole and Benzo[d]imidazole Derivatives: Changing π-Conjugation by Photoexcitation. [Link][2]
-
Chemistry Stack Exchange. (2021, May 1). density functional theory - What does B3LYP do well? What does it do badly?. [Link][8]
-
RSC Publishing. (2023, August 11). Data-driven tailoring of molecular dipole polarizability and frontier orbital energies in chemical compound space. [Link][19]
-
Juniper Publishers. (2018, October 9). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. [Link][6]
-
Reddit. (2016, January 15). ubiquity of B3LYP/6-31G : r/chemistry. [Link][9]
-
PubMed. (2013, November 15). Optical properties of 1,2-diaryl benzimidazole derivatives - a combined experimental and theoretical studies. [Link][20]
-
PMC. (2016, March 16). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link][22]
-
IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link][23]
-
ChemRxiv. (2023, May 30). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link][24]
-
UC Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link][25]
-
Analytical and Bioanalytical Electrochemistry. (2021, August 31). Analytical&. [Link][26]
-
arXiv.org. (2024, September 9). Why unpolarised basis sets and the polarised 6-311G family should be avoided.. [Link][27]
-
Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. [Link][28]
-
SAP. Structural and Electronic Properties of [Co(benzimidazole)2I2]. [Link][29]
-
University of Southampton. (2015, December 1). Electrostatic considerations affecting the calculated HOMO--LUMO gap in protein molecules. [Link][30]
-
Journal of the Chemical Society, Dalton Transactions. (1995). Biimidazole complexes of ML22+ [M = Ru or Os, L = 2-(phenylazo)pyridine]. Synthesis, structure and redox properties of mono- and di-nuclear complexes. [Link][31]
-
AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link][32]
-
MDPI. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link][33]
-
ResearchGate. (2025, October 16). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. [Link][34]
-
ResearchGate. (2025, August 9). (PDF) Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. [Link][35]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 5. ossila.com [ossila.com]
- 6. biomedres.us [biomedres.us]
- 7. MEP [cup.uni-muenchen.de]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 11. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Density Functional Theory | Q-Chem [q-chem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Optical properties of 1,2-diaryl benzimidazole derivatives - a combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 22. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. irjweb.com [irjweb.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 26. abechem.com [abechem.com]
- 27. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 28. growingscience.com [growingscience.com]
- 29. article.sapub.org [article.sapub.org]
- 30. southampton.ac.uk [southampton.ac.uk]
- 31. Biimidazole complexes of ML22+ [M = Ru or Os, L = 2-(phenylazo)pyridine]. Synthesis, structure and redox properties of mono- and di-nuclear complexes [ ] ‡ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 32. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Beyond the Baseline: A Definitive Guide to Validating 1,4-Bis(1H-imidazol-1-yl)benzene Purity
Topic: Validating the Purity of Synthesized 1,4-Bis(1H-imidazol-1-yl)benzene by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The "Hidden" Impurity Problem
In the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates, 1,4-bis(1H-imidazol-1-yl)benzene (often abbreviated as 1,4-bib or bib ) is a critical rigid linker. Its performance relies entirely on its symmetry and coordination capability.
However, the standard synthesis—typically a nucleophilic aromatic substitution or Ullmann coupling between imidazole and 1,4-dihalobenzene—creates a specific purification challenge that often evades detection. The primary impurity is not a random byproduct, but the mono-substituted intermediate (1-(4-halophenyl)-1H-imidazole).
Many researchers rely on NMR or Elemental Analysis (EA) for validation. This guide demonstrates why those methods are insufficient for high-stringency applications and establishes a robust High-Performance Liquid Chromatography (HPLC) protocol as the gold standard for validation.
Part 1: The Comparative Landscape
Why switch to HPLC if your NMR looks "clean"? The table below objectively compares the detection capabilities of standard analytical techniques regarding the specific impurities found in bis-imidazole synthesis.
Table 1: Analytical Technique Performance Matrix
| Feature | 1H NMR | Elemental Analysis (CHN) | RP-HPLC (UV Detection) |
| Primary Utility | Structural confirmation (connectivity). | Bulk composition purity. | Quantitative impurity profiling. |
| Detection Limit (LOD) | ~1.0% (High background noise). | ±0.4% (Instrument error margin). | < 0.05% (High sensitivity). |
| Differentiation Power | Low. The mono-substituted impurity signals often overlap with the product's aromatic region. | Fail. A 95% pure sample can easily pass theoretical CHN calculations within error limits. | High. Separates species based on hydrophobicity (LogP), resolving chemically similar intermediates. |
| Throughput | High (5 mins). | Low (Requires combustion). | Medium (15-20 mins). |
| Verdict | Necessary but insufficient. | Obsolete for trace purity. | The Validation Standard. |
Part 2: The Logic of Separation (Expertise & Causality)
To validate purity, one must understand the behavior of the molecule inside the column. We use Reverse Phase Chromatography (C18) .
The Polarity Gradient:
-
Unreacted Imidazole: Highly polar (LogP ~ -0.08). Elutes near the void volume (dead time).
-
Target Product (1,4-bib): Moderately polar. The two imidazole rings add polarity to the central benzene ring.
-
Mono-Substituted Impurity: Hydrophobic. The presence of a halogen (e.g., -Br or -I) on the phenyl ring significantly increases retention time compared to the bis-imidazole product.
Key Insight: If you run an isocratic method that is too strong (high organic %), the mono-impurity will co-elute with the product. A gradient is required to pull the hydrophobic impurity off the column after the product has eluted.
Visualizing the Separation Logic
Figure 1: The chromatographic separation logic based on polarity (LogP). The hydrophobic mono-substituted impurity is the critical target for separation.
Part 3: The Validated Protocol
This protocol is designed to be self-validating . It includes a "System Suitability" step to ensure the instrument is capable of the separation before you run your samples.
1. Reagents & Preparation
-
Solvent A: 10mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).
-
Why pH 3.0? Imidazoles are basic (pKa ~7). At neutral pH, they can interact with silanols on the column, causing "tailing" (asymmetrical peaks). Acidic pH ensures they are fully protonated, improving peak shape, though it slightly reduces retention [1].
-
-
Solvent B: HPLC-grade Acetonitrile (MeCN).
-
Sample Diluent: 10% Acetonitrile / 90% Water.
-
Caution: Do not dissolve the sample in 100% MeCN. The mismatch with the initial mobile phase will cause peak distortion ("solvent effect").
-
2. Instrument Parameters
-
Column: C18 End-capped column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array (DAD) at 215 nm and 254 nm .
-
Note: 215 nm detects the imidazole ring; 254 nm detects the benzene linker. Comparing the ratio of these two wavelengths helps confirm peak identity (purity angle).
-
-
Temperature: 30°C.
3. The Gradient Method
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeCN) | Action |
| 0.0 | 95 | 5 | Load Sample (Low organic retains polar imidazole) |
| 2.0 | 95 | 5 | Isocratic hold |
| 15.0 | 40 | 60 | Linear Gradient (Elutes Target & Impurities) |
| 18.0 | 5 | 95 | Wash (Removes highly hydrophobic polymers) |
| 20.0 | 95 | 5 | Re-equilibration |
4. Validation Criteria (System Suitability)
Before analyzing your batch, inject a standard mixture.
-
Resolution (Rs): The resolution between the Target Peak and the Mono-Impurity must be > 2.0.
-
Tailing Factor (T): Must be < 1.5 for the main peak (indicates successful pH buffering).
-
Precision: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 1.0%.
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision-making process for validating the synthesized product.
Figure 2: The integrated validation workflow. NMR is used for structural identity, while HPLC is the gatekeeper for purity.
References
-
BenchChem Technical Support. (2025).[1][2] Separation of Imidazole Regioisomers: Technical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] 1,4-Di(1H-imidazol-1-yl)benzene Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101506219, 1,4-di(1H-imidazol-4-yl)benzene. Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: 1,4-Di(1H-imidazol-1-yl)benzene.[4] Retrieved from
-
ResearchGate. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[5] Retrieved from
Sources
A Comparative Structural Analysis of 1,4-Bis(1H-imidazol-1-yl)butane and Its Derivatives: A Guide for Researchers
The versatile bis(imidazole) ligand, 1,4-bis(1H-imidazol-1-yl)butane (bimb), serves as a fundamental building block in the construction of diverse supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs).[1][2] Its flexible butane linker and the coordinating ability of the terminal imidazole groups allow for a rich variety of structural motifs and applications. This guide provides an in-depth structural comparison of 1,4-bimb and its derivatives, offering insights into how subtle molecular modifications can profoundly influence their resulting properties and functionalities. This information is crucial for researchers, scientists, and drug development professionals aiming to rationally design materials with tailored characteristics.[3]
The Archetype: 1,4-Bis(1H-imidazol-1-yl)butane (bimb)
The foundational molecule, 1,4-bimb, consists of two imidazole rings connected by a flexible four-carbon chain. This flexibility is a key determinant of its coordination behavior. The butane linker can adopt various conformations, most notably the anti and gauche forms, which dictates the spatial orientation of the terminal imidazole groups and, consequently, the dimensionality and topology of the resulting coordination network.[4]
In the solid state, the hydrated form, 1,4-di(1H-imidazol-1-yl) butane dihydrate (DImB·2H2O), crystallizes in an orthorhombic system.[5] The flexibility of the butane chain allows the imidazole rings to adopt a dihedral angle that can vary significantly depending on the coordination environment. For instance, in a nickel(II) coordination polymer, the dihedral angle between the imidazole rings in the bimb ligand is 60.99 (16)°.[6] In a cadmium(II) complex, this angle is 51.15 (8)°.[4] This conformational adaptability is a primary reason for the widespread use of bimb in the synthesis of coordination polymers with diverse structures.
Impact of Substitution on the Imidazole Ring
Introducing substituents onto the imidazole ring is a common strategy to modulate the electronic and steric properties of the ligand. A prime example is the methylation at the 2-position, yielding 1,4-di(1H-2-methylimidazol-1-yl) butane (DMImB).
Steric Hindrance and Coordination Geometry
The presence of the methyl group in DMImB introduces significant steric hindrance near the coordinating nitrogen atom. This steric bulk can influence the coordination number and geometry of the metal center.[7] While bimb readily forms two-dimensional (4,4) networks with cadmium(II), the steric hindrance from the methyl groups in DMImB can favor the formation of one-dimensional chains or discrete complexes.
A comparative study of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate revealed differences in their crystal packing and thermal properties, attributed to the effect of the methyl group.[5]
Modification of the Linker Chain
Altering the length and rigidity of the linker connecting the two imidazole moieties provides another avenue for tuning the structural and functional properties of the resulting materials.
Zwitterionic Derivatives for Enhanced Solubility
A notable derivative is the zwitterionic compound 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate).[8][9] In this molecule, the butane bridge is retained, but the imidazole rings are quaternized and functionalized with propane sulfonate groups. This modification introduces both positive and negative charges within the same molecule, leading to a zwitterionic character.
The crystal structure of its dihydrate reveals a monoclinic space group, with the molecule exhibiting inversion symmetry.[8][9] The presence of the sulfonate groups significantly enhances water solubility, which is a critical property for biological applications and certain catalytic processes.[8] Furthermore, the supramolecular network is stabilized by strong hydrogen bonds between the zwitterionic molecules and water molecules, as well as π–π stacking interactions between the imidazole rings.[9]
Comparative Performance in Material Synthesis and Biological Applications
The structural variations between 1,4-bimb and its derivatives directly translate to differences in their performance in various applications.
Coordination Polymers and MOFs
The flexibility of bimb is frequently exploited in the assembly of coordination polymers.[10] It can act as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks. For example, with nickel(II) chloride, bimb forms interpenetrating square Ni4(bimb)4 units.[6][11] With cadmium(II) cyanate, it forms a two-dimensional (4,4) network.[4]
The introduction of substituents or functional groups can alter the topology and properties of the resulting MOFs. For instance, imidazole-containing ligands are known to facilitate the adsorption of CO2, a property that can be tuned by modifying the ligand structure.[12] The choice of ancillary ligands, in conjunction with the bis(imidazole) spacer, also plays a crucial role in determining the final framework structure.[13][14]
Medicinal Chemistry and Drug Development
Bis-imidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[15][16][17] The structural modifications discussed can impact these activities. For instance, the enhanced water solubility of zwitterionic derivatives can improve bioavailability.[8]
The synthesis of novel bis-imidazole fused heterocycles has led to the discovery of compounds with potent anti-tubercular and antitumor activities.[16] Furthermore, (benz)imidazole-based macrocycles have shown promise as antimicrobial and anticancer agents.[18] The ability of bisbenzimidazole derivatives to bind to the minor groove of DNA is a key mechanism for their anticancer properties.[19]
Table 1: Structural and Property Comparison
| Compound | Key Structural Feature | Impact on Properties | Potential Applications |
| 1,4-Bis(1H-imidazol-1-yl)butane (bimb) | Flexible butane linker | Versatile coordination, formation of diverse network topologies | Coordination polymers, MOFs[10][20] |
| 1,4-Di(1H-2-methylimidazol-1-yl) butane (DMImB) | Methyl substitution on imidazole rings | Increased steric hindrance, altered coordination geometry | Probing steric effects in coordination chemistry[5][7] |
| 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) | Zwitterionic with sulfonate groups | Enhanced water solubility, strong intermolecular interactions | Water-soluble catalysts, biologically active compounds[8][9] |
Experimental Protocols for Characterization
To elucidate the structural and functional differences between 1,4-bimb and its derivatives, a combination of analytical techniques is essential.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or hydrothermal synthesis.[5][8][10]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K or 293 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[4]
Causality: This technique provides crucial information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships.[4][6]
Spectroscopic Techniques
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the synthesis and purity of the compounds.
Methodology (¹H and ¹³C NMR):
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[21]
-
Acquire the spectrum on an NMR spectrometer.[21]
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
Causality: NMR provides detailed information about the chemical environment of each atom, allowing for the verification of functional groups and the overall molecular skeleton.[8] IR spectroscopy is used to identify the presence of specific functional groups.[21]
Conclusion
The structural diversity achievable through modification of the 1,4-bis(1H-imidazol-1-yl)butane scaffold is vast. By strategically altering the imidazole rings or the flexible linker, researchers can fine-tune the steric, electronic, and solubility properties of these ligands. This, in turn, allows for the rational design of coordination polymers with specific topologies and MOFs with tailored functionalities, as well as the development of novel therapeutic agents with enhanced efficacy. A thorough understanding of the structural nuances, verified through rigorous experimental characterization, is paramount to unlocking the full potential of this versatile class of compounds.
References
-
Poly[bis[μ2-1,4-bis(1H-imidazol-1-yl)butane]dichloridonickel(II)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (2018). Global Journals. Retrieved from [Link]
-
Syntheses and Crystal Structure of Two 1D Coordination Polymers Bridged by 1,4-Bis(Imidazol-1-yl)-Butane. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. (2020). ResearchGate. Retrieved from [Link]
-
Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate. (2020). International Union of Crystallography. Retrieved from [Link]
-
Poly[bis-[μ(2)-1,4-bis-(1H-imidazol-1-yl)butane]-dichloridonickel(II)]. (2011). PubMed. Retrieved from [Link]
-
Poly[bis[μ-1,4-bis(imidazol-1-yl)butane]dicyanatocadmium(II)]. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2015). Der Pharma Chemica. Retrieved from [Link]
-
Weak interactions in imidazole‐containing zinc(II)‐based metal–organic frameworks. (2020). Zendy. Retrieved from [Link]
-
Synthesis, Biological Profile, and Molecular Docking of Some New Bis- Imidazole Fused Templates and Investigation of their Cytotoxic Potential as Anti-tubercular and/or Anticancer Prototypes. (2021). Bentham Science. Retrieved from [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. (2011). ResearchGate. Retrieved from [Link]
-
Structures of the flexible ligands; 1,4-bis(imidazolyl)butane (bib) and 1,4-bis(2-methylimidazolyl)butane (bibMe). (2017). ResearchGate. Retrieved from [Link]
-
Crystal structure of poly[bis(1,4-di(1H-imidazol-1-yl)butane-(2N:N') zinc(II)]bis(hexafluoridophosphate), C20H28F12N8P2Zn. (2012). ResearchGate. Retrieved from [Link]
-
Medicinal applications of (benz)imidazole- and indole-based macrocycles. (2017). PubMed. Retrieved from [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). MDPI. Retrieved from [Link]
-
The roles of imidazole ligands in coordination supramolecular systems. (2014). ResearchGate. Retrieved from [Link]
-
Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. (2011). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. (2023). American Journal of Bioscience and Clinical Integrity. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical and Control Systems. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Semantic Scholar. Retrieved from [Link]
-
A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly[bis[μ-1,4-bis(imidazol-1-yl)butane]dicyanatocadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly[bis[μ2-1,4-bis(1H-imidazol-1-yl)butane]dichloridonickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly[bis-[μ(2)-1,4-bis-(1H-imidazol-1-yl)butane]-dichloridonickel(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Weak interactions in imidazole‐containing zinc( II )‐based metal–organic frameworks | Zendy [zendy.io]
- 13. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globaljournals.org [globaljournals.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. jchemrev.com [jchemrev.com]
- 18. Medicinal applications of (benz)imidazole- and indole-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. derpharmachemica.com [derpharmachemica.com]
literature review of proton conductivity in imidazole-based materials
An In-Depth Guide to Proton Conductivity in Imidazole-Based Materials: A Comparative Review
The pursuit of efficient proton-conducting materials is a cornerstone of next-generation energy technologies, particularly for the development of high-temperature proton exchange membrane fuel cells (PEMFCs). While aqueous systems like Nafion have been pivotal, their reliance on water for proton transport limits their operating temperature to below 100°C, leading to challenges with catalyst poisoning (e.g., by CO) and complex water management. Imidazole and its derivatives have emerged as exceptional candidates for anhydrous or low-humidity proton conduction, offering a pathway to operate fuel cells at higher temperatures (100-200°C).[1][2]
This guide provides a comparative analysis of different classes of imidazole-based materials, delving into the fundamental mechanisms of proton transport, synthesis strategies, and performance metrics. We will explore the causality behind experimental choices for characterization and provide detailed protocols for key analytical techniques, offering researchers and materials scientists a comprehensive resource for navigating this promising field.
The Fundamental Mechanisms of Proton Conduction
Proton transport in imidazole-based systems is primarily governed by two distinct mechanisms: the Grotthuss mechanism and the Vehicle mechanism.[2][3] The dominant mechanism is dictated by the material's structure, the presence of charge carriers, and the operating conditions.
-
Grotthuss Mechanism (Proton Hopping): This mechanism involves the transfer of a proton along a hydrogen-bonded network of imidazole molecules.[4][5] An excess proton hops from a protonated imidazole (imidazolium) to an adjacent neutral imidazole. This is followed by a reorientation of the imidazole molecules to accept the next proton, a step that is often rate-limiting.[5][6][7] This "structural diffusion" allows for rapid proton transport without the mass transport of a carrier molecule.[4]
-
Vehicle Mechanism: In this process, protons are carried through the material by a diffusing molecule or "vehicle," such as a protonated imidazole or other mobile species.[3][8] The conductivity is therefore dependent on the diffusion rate of these charge carriers and the viscosity of the medium.
Often, both mechanisms contribute to the overall conductivity, with their relative contributions depending on factors like imidazole concentration and the molecular architecture of the host matrix.[9]
Caption: Proton conduction via Grotthuss hopping vs. the Vehicle mechanism.
Comparative Analysis of Imidazole-Based Material Classes
The versatility of imidazole allows for its incorporation into a wide array of host materials, each offering a unique set of properties. The choice of matrix is critical as it dictates the arrangement and mobility of the imidazole units, directly influencing the proton conduction pathways.[10][11]
Caption: Classification of primary imidazole-based proton-conducting materials.
Imidazole-Functionalized Polymers and Blends
Polymer matrices offer excellent film-forming capabilities and mechanical stability, making them suitable for membrane applications.[12] Imidazole can be incorporated either by covalent grafting to the polymer backbone or by physical blending.
-
Causality of Design: Covalently attaching imidazole to a polymer backbone (e.g., polysiloxanes, polyimide) prevents leaching of the proton carrier, enhancing long-term stability.[1][13] Blending imidazole with polymers like Polyvinylidene fluoride (PVDF) or Polybenzimidazole (PBI) is a simpler approach, but relies on strong secondary interactions to retain the imidazole.[12] The addition of acids like phosphoric acid can further enhance proton carrier concentration and improve conductivity.[13][14]
Imidazole in Porous Crystalline Frameworks
Porous materials such as Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), and zeolites provide highly ordered, tunable channels for encapsulating imidazole.[10][15][16]
-
Causality of Design: The crystalline nature of these frameworks allows for the precise arrangement of imidazole molecules, which can facilitate the formation of continuous hydrogen-bonded networks crucial for Grotthuss-type conduction.[10][11][15] Research has shown that chemically coordinating imidazole to the metal nodes in a MOF results in proton conductivity that is orders of magnitude higher and more stable than when imidazole is simply adsorbed within the pores.[10][11] This is because coordinated imidazoles are pre-organized into effective proton-conduction pathways.[10][11]
Imidazole-Based Protic Ionic Liquids (PILs)
Protic ionic liquids are formed by the proton transfer from a Brønsted acid to a Brønsted base, such as imidazole.[17] These materials are entirely composed of ions and can exhibit high intrinsic ionic conductivity.[17][18]
-
Causality of Design: The addition of excess neutral imidazole to an imidazolium-based PIL can significantly enhance proton mobility.[3][9] The neutral imidazole acts as a "proton shuttle," creating pathways for Grotthuss-style hopping that are faster than the vehicular diffusion of the bulkier imidazolium cations.[3] This strategy effectively decouples proton transport from the viscosity of the liquid, a key advantage of PIL systems.
Performance Comparison
The following table summarizes representative proton conductivity values for different classes of imidazole-based materials. It is important to note that direct comparisons can be challenging due to variations in measurement conditions (temperature, humidity) and material composition.
| Material Class | Example System | Temp. (°C) | RH (%) | Conductivity (S/cm) | Reference |
| Polymer Blend | Nafion/10 wt% [MimAE]Cl/PA | 130 | Anhydrous | 6.0 x 10⁻³ | [14] |
| Porous Framework (MOF) | Imidazole-Fe-MOF (Im-Fe-MOF) | 60 | 98 | 1.21 x 10⁻² | [11] |
| Porous Framework (MOF@COF) | Imidazole@UiO-67@TAPB–DMTP-COF | 120 | Anhydrous | 1.4 x 10⁻² | [15] |
| Porous Framework (Silica) | Imidazole in Ce-modified KIT-6 | 120 | Anhydrous | 1.13 x 10⁻³ | [19] |
| Nanocomposite | Imidazole-functionalized Cellulose | 140 | Anhydrous | 7.0 x 10⁻⁵ | [20] |
Essential Experimental Protocols
Accurate and reproducible characterization is paramount in evaluating and comparing proton-conducting materials. The following sections detail the methodologies for two critical techniques: Electrochemical Impedance Spectroscopy (EIS) for conductivity measurement and Thermal Analysis (TGA/DSC) for stability assessment.
Protocol: Proton Conductivity Measurement by EIS
Electrochemical Impedance Spectroscopy (EIS) is the most common technique for determining the ionic conductivity of membrane materials.[21][22] It measures the opposition of a material to the flow of alternating current as a function of frequency. The bulk resistance of the material can be extracted from the impedance data to calculate conductivity.
-
Expertise & Causality: The choice of a "through-plane" measurement configuration, where the AC signal is passed across the membrane's thickness, is often preferred as it mimics the direction of proton transport in an operating fuel cell.[23][24] Using a two-probe setup is simpler, but a four-probe method can be more accurate by minimizing the influence of electrode polarization and contact resistance.[22] A wide frequency scan (e.g., 1 MHz to 1 Hz) is necessary to separate the bulk resistance of the membrane from interfacial effects at the electrodes.[21][23]
Step-by-Step Methodology:
-
Sample Preparation:
-
For membrane samples, cut a circular disk of a known diameter. Measure its thickness (L) at several points using a micrometer and average the value.
-
For powder samples, press a pellet of known diameter and thickness. A thin layer of graphite can be applied to the faces to ensure good electrical contact.[25]
-
-
Cell Assembly:
-
Place the prepared sample into a through-plane conductivity cell, sandwiching it between two blocking electrodes (e.g., stainless steel, platinum, or gold-plated).[24][25]
-
Ensure a defined electrode area (A) and apply consistent pressure to maintain good contact.[26]
-
Place the assembled cell in a temperature and humidity-controlled chamber.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Set the desired temperature and relative humidity and allow the system to equilibrate. This is a critical step, as conductivity is highly dependent on these parameters.
-
Apply a small AC voltage amplitude (e.g., 10-100 mV) over a frequency range of ~1 MHz down to 1 Hz.[21][23]
-
-
Data Analysis:
-
Plot the impedance data on a Nyquist plot (-Z'' vs. Z').
-
The bulk membrane resistance (Rb) is typically determined from the high-frequency intercept of the impedance arc with the real (Z') axis.[21] In many cases, the plot may appear as a straight line or a suppressed semicircle; fitting the data to an appropriate equivalent circuit is the most reliable method to extract Rb.[25][26]
-
Calculate the proton conductivity (σ) using the formula: σ = L / (Rb × A) where L is the thickness (cm), A is the electrode area (cm²), and Rb is the bulk resistance (Ω).[24]
-
Caption: Experimental workflow for proton conductivity measurement using EIS.
Protocol: Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for defining the operational window of a proton-conducting material.[27][28]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[29][30] It is used to determine decomposition temperatures, moisture content, and the thermal stability of the material.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[29][31] It is used to identify phase transitions such as melting, crystallization, and glass transitions.
-
Expertise & Causality: TGA is crucial for anhydrous proton conductors because it identifies the temperature at which the material begins to chemically degrade, setting the absolute upper limit for its use.[28] For imidazole-based systems, it can also show the temperature at which unbound or loosely bound imidazole might evaporate, which would lead to a loss of conductivity.[20] DSC is complementary, revealing phase transitions. For example, the melting of crystalline imidazole leads to a significant increase in molecular mobility and a corresponding jump in proton conductivity.[19] Using both techniques provides a comprehensive thermal profile.[30][31]
Step-by-Step Methodology:
-
Sample Preparation: Place a small, known mass of the sample (typically 5-10 mg) into a TGA or DSC pan (e.g., aluminum, ceramic).
-
Instrument Setup (TGA):
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) while monitoring the differential heat flow. A heat-cool-heat cycle is often used to erase the thermal history of polymeric materials.
-
-
Data Analysis:
-
TGA Curve: Plot weight percent vs. temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition.
-
DSC Thermogram: Plot heat flow vs. temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or curing. A step change in the baseline indicates a glass transition.
-
Conclusion and Future Outlook
Imidazole-based materials represent a highly promising and diverse class of proton conductors for high-temperature applications. The ability to tailor proton transport through chemical design—whether by embedding imidazole in ordered frameworks, grafting it onto polymer backbones, or formulating it into ionic liquids—provides a rich platform for innovation. Coordinated imidazoles within MOFs and imidazole additives in PILs have shown particularly high conductivities by promoting efficient Grotthuss-type mechanisms.
Future research will likely focus on developing hybrid materials that combine the mechanical robustness of polymers with the ordered proton pathways of crystalline frameworks.[15] Enhancing the long-term chemical and thermal stability under operational fuel cell conditions remains a key challenge. The continued application of rigorous and standardized characterization protocols, as detailed in this guide, will be essential for objectively comparing new materials and accelerating the development of next-generation proton exchange membranes.
References
- Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks. (2017). Journal of the American Chemical Society.
-
Effect of Imidazole Arrangements on Proton-Conductivity in Metal–Organic Frameworks. (2017). Journal of the American Chemical Society. [Link]
-
Characterization of Proton Conducting Membranes Based on PVdF and PVdF-PAN blends. The Electrochemical Society. [Link]
-
Imidazole encapsulated in core–shell MOFs@COFs with high anhydrous proton conductivity. (2022). Materials Advances. [Link]
-
A proton-conductive metal–organic framework based on imidazole and sulphate ligands. (2018). Dalton Transactions. [Link]
-
Investigation of the through-plane impedance technique for evaluation of anisotropy of proton conducting polymer membranes. (2008). Journal of Power Sources. [Link]
-
Imidazole encapsulated in core–shell MOF@COFs with a high anhydrous proton conductivity. (2022). Materials Advances. [Link]
-
Synthesis And Characterzation Of Protic Ionic Liquids With Imidazolium Cation. (2014). International Journal of ChemTech Research. [Link]
-
Charge transport in poly-imidazole membranes: a fresh appraisal of the Grotthuss mechanism. Academia.edu. [Link]
-
Structural origin of proton mobility in a protic ionic liquid/imidazole mixture: insights from computational and experimental results. (2016). Physical Chemistry Chemical Physics. [Link]
-
Effect of water on the transport properties of protic and aprotic imidazolium ionic liquids – an analysis of self-diffusivity, conductivity, and proton exchange mechanism. (2015). Physical Chemistry Chemical Physics. [Link]
-
Structured electrolytes facilitate Grotthuss-type transport for enhanced proton-coupled electron transfer reactions. (2026). Proceedings of the National Academy of Sciences. [Link]
-
Measuring the Proton Conductivity of Ion-Exchange Membranes Using Electrochemical Impedance Spectroscopy and Through-Plane Cell. (2014). The Journal of Physical Chemistry B. [Link]
-
Proton exchange membrane conductivity measurement. (2021). Corrtest Instruments. [Link]
-
Measurements of PEM conductivity by impedance spectroscopy. (2008). NRC Publications Archive. [Link]
-
Proton Conductivity Measurement Using A.C. Impedance Spectroscopy for Proton Exchange Membrane. (2004). Korea Science. [Link]
-
Preparation and Characterization of Nonaqueous Proton-Conducting Membranes with Protic Ionic Liquids. (2013). ACS Applied Materials & Interfaces. [Link]
-
Study of Imidazole-Based Proton-Conducting Composite Materials Using Solid-State NMR. (2025). ResearchGate. [Link]
-
Transport Properties and Local Structure of an Imidazole/Protic Ionic Liquid Mixture Confined in the Mesopores of Hydrophobic Silica. (2021). The Journal of Physical Chemistry C. [Link]
-
Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022). Polymers. [Link]
-
Impact of Acid–Base Amounts on Proton Conductivity and Molecular Dynamics of Phosphonic Acid-Modified Mesoporous Silica/Imidazole Composites. (2025). The Journal of Physical Chemistry C. [Link]
-
Proton conductivity of imidazole entrapped in microporous molecular sieves. (2003). Chemical Communications. [Link]
-
New liquid-free proton conductive nanocomposite based on imidazole-functionalized cellulose nanofibers. (2020). ProQuest. [Link]
-
Structural Characterization and Physicochemical Properties of Functionally Porous Proton-Exchange Membrane Based on PVDF-SPA Graft Copolymers. (2024). MDPI. [Link]
-
PROTON CONDUCTION IN SOLIDS. High Conductivity Solid Ionic Conductors. [Link]
-
Study of Imidazole-Based Proton-Conducting Composite Materials Using Solid-State NMR. (2005). Chemistry of Materials. [Link]
-
Investigation of the through-plane impedance technique for evaluation of anisotropy of proton conducting polymer membranes. Sensorprod. [Link]
-
An introduction to proton conduction in solids. risoe.dk. [Link]
-
Encapsulation of Imidazole into Ce-Modified Mesoporous KIT-6 for High Anhydrous Proton Conductivity. (2024). MDPI. [Link]
-
Student Laboratory for Synthesis and Characterization of Proton Exchange Membranes. (2023). OpenRiver. [Link]
-
Local proton hopping mechanism in imidazolium-based plastic crystal: an ab initio molecular dynamics study. (2022). Communications in Theoretical Physics. [Link]
-
The diffusion mechanism of an excess proton in imidazole molecule chains: First results of an ab initio molecular dynamics study. (2025). ResearchGate. [Link]
-
Proton transfer in imidazole-based molecular crystals. (2006). The Journal of Chemical Physics. [Link]
-
Proton Conductivity: Materials and Applications. (1995). Chemical Reviews. [Link]
-
Solid State Proton Conductors. istegroup.com. [Link]
-
Synthesis and Characterization of Proton-Conducting Composites Prepared by Introducing Imidazole or 1,2,4-Triazole into AlPO-5 and SAPO-5 Molecular Sieves. (2023). Polymers. [Link]
-
Studies on proton conductivity of polyimide/H3PO4/imidazole blends. (2025). ResearchGate. [Link]
-
Thermal analysis results collected from TGA, DSC and DMA for pristine... (2020). ResearchGate. [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. [Link]
-
What's the difference between DSC and TGA analysis? (2023). XRF Scientific. [Link]
-
DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structured electrolytes facilitate Grotthuss-type transport for enhanced proton-coupled electron transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Charge transport in poly-imidazole membranes: a fresh appraisal of the Grotthuss mechanism [academia.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. A proton-conductive metal–organic framework based on imidazole and sulphate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Structural origin of proton mobility in a protic ionic liquid/imidazole mixture: insights from computational and experimental results - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electrochem.org [electrochem.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Proton conductivity of imidazole entrapped in microporous molecular sieves - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis And Characterzation Of Protic Ionic Liquids With Imidazolium Cation [journalijar.com]
- 18. Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Encapsulation of Imidazole into Ce-Modified Mesoporous KIT-6 for High Anhydrous Proton Conductivity [mdpi.com]
- 20. New liquid-free proton conductive nanocomposite based on imidazole-functionalized cellulose nanofibers - ProQuest [proquest.com]
- 21. Proton exchange membrane conductivity measurement_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtest.com.cn]
- 22. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 23. sensorprod.com [sensorprod.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. metrohm.com [metrohm.com]
- 26. sensorprod.com [sensorprod.com]
- 27. researchgate.net [researchgate.net]
- 28. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 29. resolvemass.ca [resolvemass.ca]
- 30. torontech.com [torontech.com]
- 31. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Safety Operating Guide
Senior Application Scientist's Guide to Handling 1,4-Bi-1h-imidazole: PPE, Operations, and Disposal
This document provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1,4-Bi-1h-imidazole. Given the limited specific safety data for this exact molecule, our guidance is conservatively grounded in the well-documented hazards of its parent compound, imidazole. This approach ensures a robust margin of safety, upholding our commitment to your well-being and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical family is the foundation of safe handling. Imidazole and its derivatives are classified with significant health hazards that demand rigorous control measures.[1] The primary risks associated with this class of compounds—and by extension, 1,4-Bi-1h-imidazole—are severe corrosive damage and potential long-term health effects.[1][2][3][4]
Table 1: GHS Hazard Classification for Imidazole (Proxy for 1,4-Bi-1h-imidazole)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[2][3][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][6] |
| Physical Hazard | - | May form combustible dust concentrations in air.[3][7][8] |
Expert Rationale: The corrosive nature of this chemical class is the primary driver for our stringent PPE and handling requirements.[1][8] Direct contact can cause immediate and severe damage to skin and eyes.[2][9] Furthermore, the potential for reproductive harm necessitates that all exposure routes—inhalation, ingestion, and dermal contact—be effectively blocked.[2][5]
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE strategy is non-negotiable. The equipment specified below must be worn at all times when handling 1,4-Bi-1h-imidazole.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Expert Insight |
| Eye and Face | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[7][10] A full-face shield must be worn over goggles when there is any risk of splash or particle generation.[11][12] | Standard safety glasses are insufficient. The severe and irreversible eye damage caused by this chemical class requires a full seal around the eyes.[1][2][5] The face shield provides a critical secondary layer of protection.[12] |
| Hand | Nitrile or rubber gloves.[11][13] Always inspect gloves for tears or holes before use.[14] Use proper glove removal technique to avoid contaminating your skin.[15] | No single glove material is impervious to all chemicals indefinitely. For imidazoles, nitrile rubber provides suitable protection for routine handling.[10][13] If prolonged contact is anticipated, consult the glove manufacturer's compatibility chart. |
| Body | A fully buttoned, long-sleeved lab coat.[14] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is required.[10][11] | This prevents incidental skin contact. Because imidazoles cause severe skin burns, exposed skin is a significant vulnerability.[2][9] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11] |
| Respiratory | All handling of solid 1,4-Bi-1h-imidazole must be conducted within a certified chemical fume hood.[3][7][8][12][16][17] | This is the most critical engineering control. The compound can form fine dust that is easily inhaled and corrosive to the respiratory tract.[5][7] A fume hood captures these particles at the source, preventing inhalation.[14] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes risk at every stage of handling. This protocol is designed as a self-validating system, with safety checks built into the procedure.
Caption: End-to-end workflow for safely handling 1,4-Bi-1h-imidazole.
Step-by-Step Methodology
-
Preparation & Pre-Handling Checklist:
-
Review Documentation: Before starting, thoroughly review this guide and the Safety Data Sheet (SDS) for imidazole.[12][17]
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year.[8]
-
Emergency Readiness: Confirm the location and accessibility of the nearest eyewash station, safety shower, and chemical spill kit.[7][8][10][16] An eyewash must be within a 10-second travel distance.[8]
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
-
Handling the Solid Compound (Inside Chemical Fume Hood):
-
Designate Area: Perform all manipulations at least 6 inches (15 cm) inside the fume hood sash.[12]
-
Minimize Dust: When weighing or transferring the solid, use smooth, careful motions to avoid creating airborne dust.[3][7][11][13] Use anti-static weigh boats or liners if available.
-
Container Management: Keep the primary container tightly closed whenever not in active use.[7][8][10][15][16]
-
-
Post-Handling & Decontamination:
-
Surface Cleaning: After handling, decontaminate all surfaces and equipment using an appropriate solvent (e.g., 70% ethanol, unless incompatible) and wipe clean. Dispose of cleaning materials as hazardous waste.
-
PPE Removal (Doffing): Remove PPE in an order that prevents cross-contamination. Typically: gloves first, then face shield, lab coat, and finally goggles.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2][5][9][13][15]
-
-
Storage Requirements:
-
Store 1,4-Bi-1h-imidazole in a tightly closed, clearly labeled container.[7][8][15][16]
-
Keep it in a dry, cool, and well-ventilated area designated for corrosive and toxic materials.[7][10][16]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8][18]
-
Emergency Procedures: Responding to Incidents
A safe protocol includes a clear plan for when things go wrong.
-
Minor Spill (in Fume Hood):
-
Alert nearby personnel.
-
Using the appropriate spill kit, cover the spill with an absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[11]
-
Decontaminate the area.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Responsible End-of-Life Management
Chemical waste must be managed in a compliant and safe manner.
-
Waste Collection: All materials contaminated with 1,4-Bi-1h-imidazole, including excess reagent, contaminated gloves, and cleaning materials, must be collected as hazardous waste.[8][13]
-
Containerization: Use a designated, sealable, and chemically compatible waste container.[8][11] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal Request: Once the container is full or no longer in use, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EH&S) department. Do not pour any amount of this chemical down the drain.[2][13]
References
- Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
- Safety D
- HR2-573 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
- Imidazole - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
- Personal protective equipment for handling 1- Methyl-1H-imidazole-4-carbonitrile. Benchchem.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- SAFETY DATA SHEET. (2025, August 14). Sigma-Aldrich.
- SAFETY DATA SHEET. (2012, March 7). Thermo Fisher Scientific.
- Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
- SAFETY DATA SHEET. (2016, December 21). Spectrum Chemical.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. (n.d.).
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Safety Data Sheet - Imidazole Solution. G-Biosciences.
- SAFETY DATA SHEET. (2025, August 14). MilliporeSigma.
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager.
- SAFETY DATA SHEET. (2018, January 23). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2009, February 23). Fisher Scientific.
- Safety D
- safety data sheet - imidazole. BioShop Canada Inc.
- Safety D
Sources
- 1. bioshopcanada.com [bioshopcanada.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. hmc.edu [hmc.edu]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. crystalgen.com [crystalgen.com]
- 18. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
